molecular formula C6H13NO2 B12947942 (2-Methylmorpholin-3-yl)methanol

(2-Methylmorpholin-3-yl)methanol

Cat. No.: B12947942
M. Wt: 131.17 g/mol
InChI Key: PWDXWDJQJUXDSL-UHFFFAOYSA-N
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Description

(2-Methylmorpholin-3-yl)methanol is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Methylmorpholin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methylmorpholin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylmorpholin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5-6(4-8)7-2-3-9-5/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDXWDJQJUXDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NCCO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: (2-Methylmorpholin-3-yl)methanol as a Strategic API Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Pharmaceutical Process Engineers.

Executive Summary

In modern drug discovery, the incorporation of saturated, oxygen- and nitrogen-containing heterocycles is a proven strategy to improve the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs). (2-Methylmorpholin-3-yl)methanol has emerged as a highly versatile chiral building block. The morpholine ring inherently balances lipophilicity and aqueous solubility, while the specific substitution pattern—a methyl group at C2 and a hydroxymethyl group at C3—provides critical steric constraints and functionalization handles[1].

This whitepaper provides an in-depth analysis of the physicochemical properties, stereochemical variants, and field-proven synthetic protocols for utilizing (2-Methylmorpholin-3-yl)methanol, particularly in the development of Prolyl Endopeptidase Fibroblast Activation Protein (FAP) inhibitors[2].

Physicochemical Properties and Stereoisomerism

(2-Methylmorpholin-3-yl)methanol contains two chiral centers (C2 and C3), resulting in multiple stereoisomers. In pharmaceutical applications, it is predominantly utilized as a hydrochloride salt to enhance stability and handling characteristics[3][4].

Quantitative Data Summary

The following table consolidates the critical identification metrics and physical properties of the most common commercially available stereoisomers[3][4][5].

Property((2S,3S)-isomer) HCl Salt((2R,3R)-isomer) HCl SaltFree Base (General)
CAS Number 1881275-87-1681851-40-11855706-12-5
Molecular Formula C₆H₁₄ClNO₂C₆H₁₄ClNO₂C₆H₁₃NO₂
Molar Mass 167.63 g/mol 167.63 g/mol 131.17 g/mol
Physical Form White to off-white solidWhite solidLiquid / Low-melting solid
Storage Temp. 0–8°C (Cold-chain)Room Temp / 0–8°C0–8°C
GHS Hazards H302, H315, H319, H335H302, H315, H319, H335H315, H319, H335

Note: The stereochemistry dictates the spatial orientation of the hydroxymethyl group, which is critical for lock-and-key binding in target receptors. The (2S,3S) and (2R,3R) enantiomers exhibit distinct pharmacological trajectories when integrated into final APIs.

Mechanistic Role in Drug Development

The Causality of Structural Choices

Why choose a substituted morpholine over a simple piperidine or pyrrolidine?

  • Metabolic Stability: The oxygen atom in the morpholine ring lowers the basicity of the adjacent nitrogen compared to piperidine, which often reduces off-target hERG liability and improves metabolic stability against cytochrome P450 enzymes[1].

  • Steric Directing Groups: The C2-methyl group induces a conformational bias in the morpholine chair structure. This steric hindrance restricts the rotational freedom of the C3-hydroxymethyl group, locking it into a favorable vector for subsequent coupling reactions or receptor binding.

  • Bifunctional Handles: The secondary amine (if unprotected) and the primary alcohol provide orthogonal sites for functionalization (e.g., N-alkylation vs. O-alkylation), allowing for rapid generation of structure-activity relationship (SAR) libraries.

Application in FAP Inhibitors

Recent patent literature highlights the use of (2-Methylmorpholin-3-yl)methanol in the synthesis of N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides, which act as inhibitors of Fibroblast Activation Protein (FAP)[2]. FAP is a transmembrane serine protease heavily implicated in tissue remodeling, fibrosis, and the tumor microenvironment.

G A Chiral Precursors (e.g., Amino Acids) B (2-Methylmorpholin-3-yl)methanol CAS: 1881275-87-1 A->B Stereoselective Synthesis C N-Alkylation / Functionalization (MeI, THF, Base) B->C Hydroxymethyl/Amine handle D Coupling with Thiazolidine Derivatives C->D Intermediate Assembly E FAP Inhibitor Candidate (Tissue Remodeling Target) D->E Final API Formation

Caption: Workflow detailing the integration of (2-Methylmorpholin-3-yl)methanol into FAP inhibitor synthesis.

Experimental Protocols: Functionalization Workflow

To utilize this intermediate effectively, researchers must carefully control reaction conditions to prevent competing O-alkylation when N-alkylation is desired, or vice versa. The following self-validating protocol is adapted from validated synthetic routes for FAP inhibitor precursors[2].

Step-by-Step Methodology: Controlled Alkylation

Objective: To selectively alkylate (2-Methylmorpholin-3-yl)methanol while preventing thermal degradation or over-alkylation.

Reagents & Materials:

  • (2-Methylmorpholin-3-yl)methanol (90 g, 407 mmol)

  • Anhydrous Tetrahydrofuran (THF) (1.2 L)

  • Alkylating Agent (e.g., Methyl Iodide, MeI) (63.6 g, 448 mmol)

  • Deionized Water (for quenching)

Procedure:

  • Preparation: Suspend 90 g of (2-Methylmorpholin-3-yl)methanol in 1.2 L of anhydrous THF in a flame-dried, round-bottom flask under an inert nitrogen atmosphere.

    • Expert Insight: THF is chosen over protic solvents to prevent solvolysis of the alkylating agent and to maintain the solubility of the morpholine derivative.

  • Thermal Equilibration: Cool the suspension to 0°C using an ice-water bath. Stir the mixture at 0°C to 5°C for exactly 1 hour.

    • Causality: This pre-cooling step is critical. The subsequent addition is exothermic; establishing a uniform cold baseline prevents localized hot spots that lead to dialkylation or ring-opening side reactions.

  • Reagent Addition: Slowly add the alkylating agent (MeI, 63.6 g) dropwise over 30 minutes while strictly maintaining the internal temperature at 0°C.

  • Primary Reaction Phase: Stir the reaction mixture at 0°C for 2 hours.

  • Secondary Reaction Phase: Remove the ice bath and allow the reaction to naturally warm to room temperature (RT). Stir overnight (approx. 12–16 hours) to ensure complete conversion.

    • Self-Validation Check: Monitor the reaction via TLC or LC-MS. The disappearance of the starting material mass (m/z 132 for free base [M+H]+) and the appearance of the alkylated product validates the progression.

  • Quenching: Cool the reaction vessel back to 0°C. Slowly quench the reaction by the dropwise addition of cold H₂O.

    • Expert Insight: Quenching at 0°C mitigates the risk of hydrolyzing the newly formed bonds and controls the exothermic destruction of unreacted MeI.

  • Workup: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

G Step1 Suspend (2-Methylmorpholin-3-yl)methanol in Anhydrous THF (1.2 L) Step2 Cool to 0°C - 5°C Stir for 1 hour Step1->Step2 Step3 Dropwise addition of Alkylating Agent (e.g., MeI) Step2->Step3 Step4 Stir at 0°C for 2 hours Warm to RT overnight Step3->Step4 Step5 Quench with H2O at 0°C Extract & Purify Step4->Step5

Caption: Step-by-step experimental workflow for the controlled alkylation of the morpholine derivative.

Safety, Handling, and Logistics

As an active amine derivative, (2-Methylmorpholin-3-yl)methanol hydrochloride requires specific handling protocols to ensure laboratory safety and chemical integrity[3]:

  • Toxicity & Irritation: The compound is classified under Acute Tox. 4 (H302 - Harmful if swallowed) and is a known irritant to skin (H315), eyes (H319), and the respiratory tract (H335).

  • PPE Requirements: Handling must occur within a certified chemical fume hood. Nitrile gloves, safety goggles, and a lab coat are mandatory. In case of eye contact, protocols dictate rinsing cautiously with water for several minutes and removing contact lenses immediately[3].

  • Cold-Chain Logistics: While some suppliers list room temperature storage for the highly purified HCl salt, long-term stability—especially for the free base or specific chiral variants—often requires cold-chain transportation and storage at 0–8°C to prevent oxidative degradation or spontaneous polymerization[4][5].

References

  • (2-Methylmorpholin-3-yl)methanol | CAS#:1855706-12-5 | Chemsrc. Chemsrc. Available at:[Link]

  • US11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl) - Google Patents.Google Patents.

Sources

The Strategic Role of (2-Methylmorpholin-3-yl)methanol Structural Analogues in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a universally privileged scaffold in medicinal chemistry, frequently deployed to modulate pharmacokinetic properties, enhance aqueous solubility, and establish critical hydrogen-bonding networks within target binding pockets[1]. While unsubstituted morpholine is a staple in drug design, the introduction of stereocenters and functional handles—specifically in the form of (2-methylmorpholin-3-yl)methanol and its structural analogues—provides medicinal chemists with a powerful vector for structure-activity relationship (SAR) optimization.

This technical guide explores the mechanistic utility, physicochemical profiling, and synthetic methodologies associated with (2-methylmorpholin-3-yl)methanol analogues. By examining their roles in targeting complex signaling pathways (such as PI3K/mTOR and Cbl-b), this whitepaper provides actionable insights for researchers engaged in rational drug design.

Structural and Physicochemical Profiling

The transition from a simple morpholine to a substituted (2-methylmorpholin-3-yl)methanol analogue fundamentally alters the molecule's spatial geometry and electronic distribution.

Conformational Dynamics and Stereochemistry

Morpholine rings predominantly adopt a chair conformation. The addition of a methyl group at the C2 position and a hydroxymethyl group at the C3 position introduces significant steric constraints. Depending on the stereoisomer (e.g.,


 vs. 

), these substituents will adopt specific axial or equatorial orientations.
  • The C2-Methyl Group: Restricts the conformational flexibility of the ring, locking it into a bioactive conformation that can minimize the entropic penalty upon target binding.

  • The C3-Hydroxymethyl Group: Acts as both a hydrogen bond donor (HBD) and acceptor (HBA), while serving as a primary synthetic handle for extending the molecule into adjacent solvent-exposed or affinity pockets.

Comparative Physicochemical Data

To understand the impact of these substitutions on drug-like properties, we must evaluate the shift in lipophilicity, polar surface area, and basicity. The table below summarizes the representative physicochemical shifts when transitioning from a bare morpholine to a functionalized analogue.

Scaffold / CompoundMW ( g/mol )Est. cLogPHBDHBApKa (Amine)Key Structural Advantage
Morpholine 87.12-0.8612~8.3High aqueous solubility, basic core.
3-(Hydroxymethyl)morpholine 117.15-0.9023~8.0Introduces an H-bonding vector at C3.
(2-Methylmorpholin-3-yl)methanol 131.17-0.5023~8.1Fills hydrophobic pockets; restricts conformation.

Data Note: cLogP and pKa values are representative estimates used in early-stage ADME profiling to demonstrate the lipophilic shift induced by the C2-methyl group.

Mechanistic Utility in Target Binding (SAR Insights)

The true value of (2-methylmorpholin-3-yl)methanol analogues lies in their ability to exploit specific micro-environments within protein binding sites.

Exploiting the Hinge Region in Kinase Inhibitors (PI3K/mTOR)

In the development of Phosphoinositide 3-kinase (PI3K) inhibitors, the morpholine oxygen acts as a critical hydrogen bond acceptor (HBA). Structural biology and docking studies confirm that the morpholine oxygen forms a highly conserved hydrogen bond with the backbone amide of the hinge region—specifically Val851 in PI3K


[2] and Val848  in PI3K

[3]. By utilizing a (2-methylmorpholin-3-yl)methanol core, chemists can anchor the morpholine oxygen to the hinge while using the C3-hydroxymethyl group as a vector to build outwards (e.g., via etherification or amidation) into the affinity pocket to achieve isoform selectivity.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Hinge Region: Val851) RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT AKT Activation PIP3->AKT Recruitment mTOR mTOR Complex AKT->mTOR Signaling Proliferation Cancer Cell Proliferation mTOR->Proliferation Growth Inhibitor (2-Methylmorpholin-3-yl)methanol Analogue Inhibitor->PI3K Competitive ATP Inhibition (H-bond to Val851)

PI3K/Akt/mTOR pathway inhibited by morpholine analogues binding the Val851 hinge region.

Enhancing Affinity in E3 Ubiquitin Ligase Inhibitors (Cbl-b)

Casitas B-lineage lymphoma-b (Cbl-b) is a RING E3 ubiquitin ligase that negatively regulates T-cell activation. Inhibiting Cbl-b is a major frontier in immuno-oncology. Recent SAR campaigns on benzodiazepine-based Cbl-b inhibitors revealed a profound positional effect of morpholine methylation[4].

  • Nitrogen-adjacent methylation: Adding a methyl group near the morpholine nitrogen resulted in a severe loss of potency due to steric disruption of a critical hydrogen bond with Ser218.

  • Oxygen-adjacent methylation (C2 position): Conversely, adding a methyl group near the morpholine oxygen (analogous to the C2-methyl in our subject compound) yielded a >6-fold improvement in binding affinity . The causality here is twofold: the methyl group fills a deeper lipophilic/hydrophobic pocket, and it inductively enhances the electron density (and thus the HBA strength) of the morpholine oxygen[4].

Experimental Workflows: Synthetic Methodologies

To integrate the (2-methylmorpholin-3-yl)methanol scaffold into a larger Active Pharmaceutical Ingredient (API), the primary hydroxyl group must be functionalized. The following protocol outlines a self-validating system for converting the hydroxymethyl group into a secondary amine via a mesylate intermediate.

Step-by-Step Protocol: Functionalization via Nucleophilic Substitution

Objective: Convert the C3-hydroxymethyl group into an extended amine vector while preserving the morpholine core.

Phase 1: N-Boc Protection (Causality: Prevent auto-alkylation and direct the reaction exclusively to the oxygen).

  • Reaction: Dissolve ((2R,3R)-2-methylmorpholin-3-yl)methanol hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Base Addition: Add Triethylamine (TEA, 2.5 eq) dropwise at 0 °C. Rationale: TEA neutralizes the HCl salt and acts as an acid scavenger.

  • Protection: Add Di-tert-butyl dicarbonate (Boc

    
    O, 1.1 eq). Stir at room temperature for 4 hours.
    
  • Validation: Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine spot confirms complete protection. Workup with saturated aqueous NH

    
    Cl, extract with DCM, and concentrate.
    

Phase 2: Hydroxyl Activation (Causality: Convert the poor -OH leaving group into a highly reactive mesylate).

  • Reaction: Dissolve the N-Boc intermediate in anhydrous DCM under N

    
     at 0 °C.
    
  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq), followed by the dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq). Rationale: MsCl is preferred over TsCl for primary alcohols to minimize steric hindrance during the subsequent SN2 attack.

  • Validation: Stir for 1 hour. LC-MS should indicate a mass shift corresponding to the addition of the mesyl group (+78 Da).

Phase 3: Nucleophilic Displacement & Deprotection

  • Substitution: Dissolve the crude mesylate in anhydrous Dimethylformamide (DMF). Add the target primary amine (R-NH

    
    , 2.0 eq) and K
    
    
    
    CO
    
    
    (2.0 eq). Heat to 60 °C for 12 hours.
  • Deprotection: Following aqueous workup and isolation of the substituted intermediate, dissolve in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir for 2 hours at room temperature to remove the Boc group.

  • Final Validation: Purify via preparative HPLC. Confirm the final structural analogue using

    
    H-NMR and high-resolution mass spectrometry (HRMS).
    

Workflow Start (2-Methylmorpholin-3-yl)methanol Boc N-Boc Protection (Boc2O, Et3N) Start->Boc Activation OH Activation (MsCl, DIPEA) Boc->Activation Substitution Nucleophilic Substitution (R-NH2 or R-OH) Activation->Substitution Deprotection Global Deprotection (TFA/DCM) Substitution->Deprotection Final Target Analogue (API Intermediate) Deprotection->Final

Synthetic workflow for the functionalization of (2-methylmorpholin-3-yl)methanol.

Conclusion

The (2-methylmorpholin-3-yl)methanol scaffold is far more than a simple solubilizing group. As demonstrated in both PI3K and Cbl-b inhibitor development, the precise spatial arrangement of the C2-methyl and C3-hydroxymethyl groups allows medicinal chemists to tightly control target affinity, exploit hydrophobic pockets, and dictate the hydrogen-bonding network. By leveraging the synthetic workflows outlined in this guide, drug development professionals can efficiently incorporate this privileged pharmacophore into next-generation therapeutics.

References

  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads Bentham Science URL: [Link]

  • Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity National Center for Biotechnology Information (PMC) URL: [Link]

  • Advances in the Development of Class I Phosphoinositide 3-Kinase (PI3K) Inhibitors Al-Zaytoonah University / Current Topics in Medicinal Chemistry URL: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors MDPI URL:[Link]

Sources

Engineering the Morpholine Pharmacophore: A Technical Guide to Discovery, Synthesis, and Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Morpholine Scaffold in Medicinal Chemistry

Morpholine, a six-membered saturated heterocycle containing both an amine and an ether functional group, is unequivocally recognized as a "privileged scaffold" in modern drug discovery 1. Its unique physicochemical properties—such as a balanced lipophilic-hydrophilic profile, exceptional metabolic stability, and a basicity (pKa ~8.3) that ensures partial protonation at physiological pH—allow it to masterfully modulate the pharmacokinetic properties of lead compounds 2. By acting as a versatile linker or a primary pharmacophore, morpholine enhances target binding affinity, particularly in kinase inhibition and central nervous system (CNS) therapeutics 3.

Mechanistic Rationale: Target Pathways and Causality

In oncology, morpholine derivatives are heavily utilized to target the PI3K/Akt/mTOR signaling pathway 2. The causality behind this is structural: the oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, engaging the hinge region of kinases (e.g., PI3Kα), while the nitrogen atom provides synthetic tractability and aqueous solubility 1. In CNS applications, morpholine's favorable blood-brain barrier (BBB) permeability makes it an ideal scaffold for inhibiting monoamine oxidases (MAO-A/B) and cholinesterases .

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Morpholine Morpholine-based Inhibitor (e.g., Buparlisib) Morpholine->PI3K Competitive Inhibition Morpholine->mTOR Dual Inhibition

PI3K/Akt/mTOR signaling cascade and dual inhibition points by morpholine-based therapeutics.

Strategic Synthesis Methodologies

The synthetic accessibility of morpholine is a primary driver of its ubiquity 1. While traditional industrial synthesis relies on the dehydration of diethanolamine using strong acids 4, modern medicinal chemistry demands highly functionalized, stereodefined C-substituted morpholines to explore complex chemical space and optimize binding [[5]]().

Table 1: Comparison of Morpholine Synthesis Methodologies
MethodologyReagents / CatalystSubstrate ScopeStereocontrolPrimary Application
Diethanolamine Dehydration H₂SO₄ or HCl, Heat (160°C)Unsubstituted morpholineNoneIndustrial scale-up, solvent production
Reductive Amination Dicarbonyls + Amino alcohols, NaBH(OAc)₃N-alkyl/aryl morpholinesLowLate-stage functionalization
Aziridine-Epoxide Heterocoupling N-H Aziridine, Epoxide, Lewis AcidDensely C-substitutedExcellent (Stereospecific)Discovery libraries, SAR exploration
Monoalkylation of Amines β-haloethylamino alcohols, BaseN-substituted, mono C-substitutedModerateGreen synthesis, process chemistry

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. This means incorporating in-process quality control (QC) steps to ensure intermediate integrity before proceeding to the next stage.

Protocol A: Traditional Synthesis of Morpholine via Diethanolamine Dehydration

Causality: This method uses acid-catalyzed dehydration to form the ether linkage. The harsh conditions necessitate careful pH control and thermal management to prevent decomposition 6.

  • Setup: Equip a round-bottom flask with a reflux condenser and a thermocouple. Add 62.5 g of diethanolamine 6.

  • Acidification: Slowly add concentrated hydrochloric acid dropwise while stirring until the solution reaches pH 1. Validation: Use a calibrated pH meter; the exotherm must be controlled via an ice bath to keep temperatures below 60°C.

  • Dehydration: Heat the mixture to 160°C. The acid catalyzes the intramolecular nucleophilic attack of the hydroxyl group onto the protonated alcohol carbon, eliminating water.

  • Workup: Allow the mixture to cool. Neutralize with calcium oxide or sodium hydroxide. Extract the product using chloroform [[1]]().

  • Purification: Dry the organic layer over sodium sulfate. Distill the crude mixture to isolate pure morpholine (b.p. 129°C). Troubleshooting: If an emulsion forms during extraction, add brine to increase the aqueous layer's ionic strength 6.

Protocol B: Stereoselective Synthesis via Aziridine-Epoxide Heterocoupling

Causality: C-substituted morpholines are notoriously difficult to synthesize. This formal 3+3 annulation strategy utilizes the strain release of aziridines and epoxides to drive the reaction, allowing for the combinatorial synthesis of densely substituted morpholine rings with absolute stereocontrol [[5]]().

Workflow Step1 Step 1 N-H Aziridine & Epoxide Preparation Step2 Step 2 Lewis Acid-Catalyzed Ring Opening Step1->Step2 Step3 Step 3 Formation of Aziridinyl Alcohol Step2->Step3 Step4 Step 4 Intramolecular Cyclization Step3->Step4 Base/Heat QC In-process QC: NMR & Chiral HPLC Step3->QC Step5 Step 5 Stereodefined C-Substituted Morpholine Step4->Step5 Step5->QC

Experimental workflow for the stereoselective synthesis of C-substituted morpholines.

  • Ring Opening: In an oven-dried flask under nitrogen, dissolve the stereodefined epoxide (1.0 equiv) and N-H aziridine (1.2 equiv) in anhydrous dichloromethane (DCM).

  • Catalysis: Add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 equiv) at -78°C. Causality: The Lewis acid specifically coordinates with the epoxide oxygen, lowering the LUMO energy and facilitating the regioselective attack by the less nucleophilic aziridine nitrogen.

  • Intermediate Validation: Stir for 2 hours, gradually warming to room temperature. Quench with saturated NaHCO₃. Isolate the aziridinyl alcohol intermediate. QC Check: Perform ¹H-NMR to confirm the disappearance of epoxide signals and the formation of the intermediate.

  • Cyclization: Dissolve the intermediate in THF. Add a strong base (e.g., NaH, 1.5 equiv) to deprotonate the alcohol, triggering an intramolecular Sₙ2 attack on the activated aziridine ring.

  • Isolation: Reflux for 4 hours. Quench with water, extract with ethyl acetate, and purify via flash column chromatography 6. The stereochemistry of the resulting morpholine is strictly dictated by the initial configuration of the epoxide and aziridine 5.

Structure-Activity Relationship (SAR) & Data Presentation

Optimizing the morpholine pharmacophore requires a deep understanding of SAR. Modifying the C-positions of the morpholine ring can drastically alter the compound's metabolic liability and target affinity 3. For instance, introducing bulky substituents adjacent to the oxygen atom can prevent oxidative metabolism by cytochrome P450 enzymes.

Table 2: Representative SAR Impact of Morpholine Substitution on Kinase Inhibition
Compound VariantSubstitution PatternPI3Kα IC₅₀ (nM)LogPMetabolic Half-life (Human Liver Microsomes)
Lead A Unsubstituted Morpholine451.825 min
Analog B C2-Methyl Morpholine122.148 min
Analog C C3-Ethyl Morpholine852.460 min
Analog D C2,C6-Dimethyl Morpholine82.5>120 min

Data Synthesis: As demonstrated in Table 2, C2-substitution (Analog B) significantly improves both potency and metabolic stability compared to the unsubstituted lead. Symmetrical C2,C6-dimethylation (Analog D) provides the optimal balance of steric bulk, locking the morpholine ring in a bioactive chair conformation that perfectly occupies the kinase hinge region while shielding the ether oxygen from metabolic degradation.

Conclusion

The morpholine ring remains an indispensable tool in the medicinal chemist's arsenal. By transitioning from traditional, harsh synthetic routes to modern, stereoselective methodologies like aziridine-epoxide heterocoupling 5, researchers can unlock novel chemical space. Ensuring rigorous in-process validation during synthesis not only guarantees structural integrity but accelerates the translation of these privileged scaffolds into life-saving therapeutics 1, .

References

  • Bentham Science. Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads.[Link]

  • PubMed / Elsevier. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

  • Royal Society of Chemistry (RSC). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics.[Link]

  • Journal of the American Chemical Society (ACS). Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives.[Link]

  • World Journal of Pharmaceutical Research. Synthesis of Morpholine Derivatives.[Link]

Sources

Strategic Pharmacological Screening of (2-Methylmorpholin-3-yl)methanol: Scaffold Validation and FAP-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In modern rational drug design, the success of a targeted therapeutic often hinges on the physicochemical properties of its core scaffold. has emerged as a highly privileged, chiral building block. While rarely administered as a standalone active pharmaceutical ingredient (API), it serves as a critical intermediate in the synthesis of highly potent, targeted therapeutics—most notably, Fibroblast Activation Protein (FAP) inhibitors such as N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides[1].

As a Senior Application Scientist, I approach the pharmacological screening of this compound not as a final drug, but as a foundational scaffold. This whitepaper outlines the in-depth technical workflow for validating the (2-methylmorpholin-3-yl)methanol core and its derivatives, ensuring metabolic stability, target selectivity, and cellular efficacy.

Molecular Rationale: The Morpholine Advantage

Before initiating high-throughput screening, it is crucial to understand the causality behind selecting (2-methylmorpholin-3-yl)methanol. The incorporation of a morpholine ring is a classical medicinal chemistry strategy to tune the pKa (typically ~8.3), improve aqueous solubility, and enhance metabolic stability compared to highly basic piperidines.

However, the specific substitution pattern of this scaffold provides unique stereoelectronic benefits:

  • The C3 Hydroxymethyl Group: Acts as a versatile synthetic handle, allowing for etherification or amidation to couple the scaffold with hydrophobic warheads (e.g., quinoline derivatives)[1].

  • The C2 Methyl Group (Steric Director): In the context of S9B serine proteases, achieving selectivity between FAP, Dipeptidyl Peptidase-4 (DPP4), and Prolyl Endopeptidase (PREP) is notoriously difficult due to active site homology[2]. The stereochemistry of the morpholine ring (e.g., the (2R,3R) enantiomer) dictates the spatial orientation of the molecule. The C2 methyl group introduces essential steric bulk that deliberately clashes with the DPP4 active site while fitting perfectly into the FAP S2 pocket, thereby driving target selectivity[2].

Tier 1: Physicochemical and Early ADME Profiling

Before advancing complex morpholine derivatives into costly target-based assays, the functionalized scaffold must undergo rigorous Absorption, Distribution, Metabolism, and Excretion (ADME) profiling. Morpholine rings can occasionally be susceptible to oxidative ring-opening by CYP3A4; therefore, empirical validation of metabolic stability is non-negotiable.

Target ADME Profile

All derivatives synthesized from the (2-methylmorpholin-3-yl)methanol scaffold should be benchmarked against the following quantitative parameters:

Pharmacological ParameterTarget ValueScientific Rationale
Molecular Weight (MW) < 500 DaEnsures optimal ligand efficiency and oral/systemic bioavailability.
LogD (at pH 7.4) 1.5 - 3.0Balances aqueous solubility with lipid membrane permeability.
Intrinsic Clearance (

)
< 20 µL/min/mgPrevents rapid hepatic first-pass metabolism, ensuring a viable in vivo half-life.
Caco-2 Permeability (

)
> 10 ×

cm/s
Indicates favorable intestinal absorption and cellular penetration.
Protocol 1: Self-Validating Microsomal Stability Assay

To ensure trustworthiness, this protocol incorporates an internal self-validation system to confirm the enzymatic viability of the microsomes.

  • Preparation: Prepare a 10 mM stock of the morpholine derivative in DMSO. Dilute to a final assay concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL.

  • Self-Validation Controls (Critical Step): In parallel wells, run Verapamil (known high-clearance control) and Warfarin (known low-clearance control). Logic: If Verapamil is not cleared by >80% within 30 minutes, the HLM batch is enzymatically dead, and the assay must be rejected.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching & Analysis: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4,000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate

    
    .
    

Tier 2: Target Engagement and Selectivity

Once the scaffold's ADME profile is validated, the functionalized molecule (typically bearing an electrophilic warhead like a cyanothiazolidine) is evaluated for target engagement[1].

Workflow A Synthesize Morpholine Derivatives B Tier 1: In Vitro ADME (Stability & Permeability) A->B C Tier 2: Target Engagement (FAP Enzymatic Cleavage) B->C D Selectivity Counter-Screen (DPP4 & PREP) C->D E Tier 3: Cellular Efficacy (CAF Phenotypic Assay) D->E

Caption: Workflow for the pharmacological screening of morpholine-derived FAP inhibitors.

Protocol 2: High-Throughput FAP vs. PREP/DPP4 Selectivity Assay

The causality behind this counter-screen is patient safety: off-target inhibition of DPP4 causes systemic metabolic disruption (hypoglycemia), while PREP inhibition is linked to neurological side effects[2].

  • Reagent Setup: Utilize recombinant human FAP, PREP, and DPP4 enzymes. Use the fluorogenic substrate Z-Gly-Pro-AMC (cleaved by all three proteases to release fluorescent AMC).

  • Compound Incubation: Incubate the morpholine derivatives (10-point dose-response curve, 0.1 nM to 10 µM) with the respective enzymes in assay buffer (50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5) for 30 minutes at room temperature.

  • Self-Validation Mechanism (Z'-Factor): Include UAMC1110 as a positive control for FAP inhibition and DMSO as a vehicle control. Calculate the Z'-factor. Logic: The assay is only valid if Z' > 0.5, ensuring a robust dynamic range between the quenched substrate and the cleaved fluorophore.

  • Measurement: Add Z-Gly-Pro-AMC (final concentration 50 µM). Measure fluorescence continuously for 60 minutes (Excitation: 380 nm, Emission: 460 nm). Calculate IC50 values and the Selectivity Index (SI = IC50_DPP4 / IC50_FAP).

Tier 3: Cellular Efficacy and Phenotypic Impact

In vitro enzymatic binding does not always translate to cellular efficacy. Morpholine-derived FAP inhibitors must be tested in complex phenotypic models involving Cancer-Associated Fibroblasts (CAFs), which overexpress FAP in the tumor microenvironment.

Pathway Morpholine Morpholine Scaffold (Steric Bulk) S1 FAP S1/S2 Pocket (Active Site) Morpholine->S1 Orients Warhead Electrophilic Warhead (Covalent Binding) Warhead->S1 Anchors Inhibition FAP Inhibition (Tumor Suppression) S1->Inhibition Triggers

Caption: Logical relationship of morpholine scaffold binding and subsequent FAP inhibition.

By co-culturing primary human CAFs with tumor spheroids, researchers can quantify the ability of the morpholine derivative to halt Extracellular Matrix (ECM) remodeling. A successful (2-methylmorpholin-3-yl)methanol derivative will successfully orient its warhead into the FAP active site, covalently bind the catalytic serine, and phenotypically arrest tumor cell invasion in 3D matrix assays.

Conclusion

The initial pharmacological screening of (2-Methylmorpholin-3-yl)methanol is a masterclass in scaffold validation. By rigorously testing its ADME properties and leveraging its unique stereochemistry to drive S9B protease selectivity, researchers can confidently utilize this molecule as the backbone for next-generation FAP inhibitors and radiotheranostics.

References

  • US Patent 11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides. Google Patents.
  • Structure–Property Investigation of New “KetoFAPI” Inhibitors of Fibroblast Activation Protein (FAP): Discovery of Highly Potent, Selective Compounds with Prolonged Residence Times and Promising Radiotheranostic Potential - Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • 681851-40-1 ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride - Physico-chemical Properties. ChemBK. Available at:[Link]

Sources

The Privileged Scaffold: A Comprehensive Technical Guide to 2,3-Disubstituted Morpholines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring—a six-membered heterocycle containing both an amine and an ether functional group—is widely recognized as a "privileged scaffold" in medicinal chemistry[1]. Its incorporation into drug candidates predictably enhances aqueous solubility, improves metabolic stability, and provides a versatile vector for molecular elaboration[1]. Among its derivatives, 2,3-disubstituted morpholines represent a structurally rigid and pharmacologically potent subclass.

This whitepaper provides an in-depth literature review and technical guide tailored for drug development professionals. We will dissect the biological mechanisms of key morpholine-derived therapeutics, critically evaluate state-of-the-art stereoselective synthetic methodologies, and provide field-validated, step-by-step experimental protocols to empower your internal discovery pipelines.

Pharmacological Significance & Target Interactions

The spatial arrangement of substituents at the C2 and C3 positions of the morpholine ring dictates the molecule's conformational rigidity and its subsequent binding affinity to biological targets.

Clinical Validation: Aprepitant and Phendimetrazine

The clinical efficacy of 2,3-disubstituted morpholines is best exemplified by two FDA-approved therapeutics:

  • Aprepitant: A cis-2,3-disubstituted morpholine that acts as a highly selective neurokinin 1 (NK1) receptor antagonist[2][3]. It is a frontline therapy for the prevention of chemotherapy-induced nausea and vomiting (CINV). The cis-stereochemistry is critical for occupying the deep hydrophobic pocket of the NK1 receptor, competitively blocking the binding of the endogenous agonist, Substance P.

  • Phendimetrazine: A trans-2,3-disubstituted morpholine utilized as a clinical appetite suppressant, demonstrating the scaffold's ability to penetrate the blood-brain barrier and modulate central nervous system (CNS) targets[3].

Mechanism of Action: NK1 Receptor Antagonism

To understand the causality behind the clinical success of aprepitant, we must examine the downstream signaling cascade it interrupts. Substance P binding to the Gq-coupled NK1 receptor triggers phospholipase C (PLC) activation, leading to calcium release and the subsequent emetic response. Aprepitant's rigid morpholine core perfectly aligns its fluorinated aromatic rings to sterically occlude this binding event.

NK1_Signaling SP Substance P (Endogenous Agonist) NK1R NK1 Receptor (Gq-Coupled) SP->NK1R Agonist Binding Aprepitant Aprepitant (cis-2,3-disubstituted morpholine) Aprepitant->NK1R Competitive Inhibition Gq Gq Protein Activation NK1R->Gq PLC Phospholipase C (PLC) Cleavage Gq->PLC IP3 IP3 / DAG Accumulation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Emesis Emetic Response (Nausea/Vomiting) Ca2->Emesis

Substance P/NK1 receptor signaling pathway and competitive antagonism by aprepitant.

State-of-the-Art Synthetic Methodologies

The primary bottleneck in the synthesis of 2,3-disubstituted morpholines is achieving high diastereoselectivity (dr) and enantioselectivity (ee) without relying on heavily pre-functionalized starting materials. Recent literature highlights several breakthrough methodologies that solve this challenge.

Photocatalytic Diastereoselective Annulation

In 2025, Brisco et al. reported a highly modular photocatalytic strategy for synthesizing substituted 2-aryl morpholines directly from imines and unactivated alkenes[4].

  • The Causality: The reaction utilizes a visible-light-activated photocatalyst to generate a radical cation intermediate. The critical addition of triflic acid (a Brønsted acid) protonates the substrate, preserving the photocatalyst and preventing the off-target oxidation of the product[4]. This precise electronic control drives the reaction to favor the trans-morpholine product with a diastereomeric ratio of >20:1[4].

Metal-Free Ring Opening of Aziridines

A highly scalable, metal-free approach utilizes the ring-opening of aziridines with halogenated alcohols[3].

  • The Causality: Instead of relying on expensive transition metals (like Cu(OTf)2), this method employs ammonium persulfate as an inexpensive single-electron oxidant[3]. The persulfate generates a radical cation pathway that facilitates an SN2-type ring opening of the aziridine, followed by intramolecular cyclization of the resulting haloalkoxy amine[3].

Stereoselective Transformation of Nitroepoxides

Nitroepoxides serve as excellent electrophilic hubs. Treatment of nitroepoxides with N-methylethanolamine in a two-step, one-pot sequence yields 2,3-disubstituted morpholines in a highly stereoselective fashion[5]. The stereochemical outcome is dictated by the predictable anti-periplanar opening of the epoxide ring.

Quantitative Comparison of Synthetic Strategies
Synthetic MethodologyStarting MaterialsKey Reagents / CatalystsStereoselectivityYield RangePrimary Advantage
Photocatalytic Annulation [4]Imines + AlkenesVisible light, Ru/Ir catalyst, Triflic acid>20:1 dr (trans)48% - 85%Access to complex tri/tetra-substituted cores.
Metal-Free Aziridine Opening [3]Aziridines + HaloalcoholsAmmonium persulfate, BaseHigh (Inversion/Retention dependent)70% - 90%Eliminates transition metal toxicity and cost.
Nitroepoxide Ring Opening [5]Nitroepoxides + N-methylethanolamineMild baseHigh (anti opening)65% - 80%Highly convergent one-pot, two-step sequence.

Experimental Workflows & Validated Protocols

To ensure reproducibility in your laboratory, the following protocols have been designed as self-validating systems. Each step includes a mechanistic rationale and a validation checkpoint.

Protocol 1: Photocatalytic Synthesis of Trans-2,3-Disubstituted Morpholines

Based on the visible-light photoredox methodology[4].

Objective: Synthesize trans-2,3-disubstituted morpholines via radical cation annulation.

  • Reaction Setup: In an oven-dried 10 mL vial equipped with a magnetic stir bar, combine the imine substrate (0.1 mmol, 1.0 equiv), the alkene coupling partner (1.5 equiv), and the photocatalyst (e.g., 2, 2 mol%).

    • Rationale: The imine serves as the radical cation precursor upon single-electron oxidation by the excited photocatalyst.

  • Acid Addition: Add anhydrous dichloromethane (DCM, 0.1 M) followed by the careful addition of triflic acid (1.2 equiv).

    • Rationale: Triflic acid protonates the radical intermediate, preventing unwanted back-electron transfer and product oxidation[4].

  • Degassing (Critical Step): Seal the vial with a PTFE septum and sparge the solution with Argon gas for 15 minutes.

    • Validation Checkpoint: Oxygen is a potent triplet state quencher. Failure to adequately degas will result in a color change (catalyst degradation) and zero product yield.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir at room temperature for 16 hours.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO3 (5 mL). Extract with DCM (3 x 5 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Validation Checkpoint: Analyze the crude mixture via 1H NMR. The trans-stereochemistry can be confirmed by examining the coupling constant (

      
      ) of the C2 and C3 methine protons (typically 
      
      
      
      = 7–10 Hz for trans diaxial protons).

Photocatalytic_Workflow Step1 1. Substrate Preparation (Imine + Alkene + Catalyst) Step2 2. Acidification (Add Triflic Acid) Step1->Step2 Step3 3. Argon Sparge (Exclude O2 Quenchers) Step2->Step3 Step4 4. Blue LED Irradiation (Radical Cation Annulation) Step3->Step4 Step5 5. Basic Quench & Extraction (NaHCO3 / DCM) Step4->Step5 Product Trans-2,3-Disubstituted Morpholine (>20:1 dr confirmed by 1H NMR) Step5->Product

Step-by-step workflow for the photocatalytic diastereoselective annulation of morpholines.

Protocol 2: Metal-Free Synthesis from Chiral Aziridines

Based on the ammonium persulfate oxidation methodology[3].

Objective: Synthesize morpholines via SN2-type ring opening without transition metal contamination.

  • Reagent Mixing: Dissolve the chiral aziridine (1.0 equiv) and the halogenated alcohol (e.g., 2-bromoethanol, 2.0 equiv) in acetonitrile (CH3CN, 0.2 M) at room temperature.

  • Oxidative Ring Opening: Add ammonium persulfate ((NH4)2S2O8, 1.5 equiv) in one portion. Stir the mixture at room temperature.

    • Rationale: The persulfate salt acts as a single-electron oxidant, generating a radical cation that weakens the C-N bond of the aziridine, facilitating nucleophilic attack by the haloalcohol[3].

    • Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc). The disappearance of the aziridine spot indicates successful formation of the haloalkoxy amine intermediate.

  • Intramolecular Cyclization: Once the aziridine is consumed, add anhydrous K2CO3 (3.0 equiv) to the same pot and heat to 60 °C for 4 hours.

    • Rationale: The base deprotonates the amine, triggering an intramolecular SN2 displacement of the halide to close the morpholine ring.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate. Purify via flash column chromatography.

Conclusion & Future Perspectives

The 2,3-disubstituted morpholine scaffold remains a cornerstone of modern drug discovery due to its unique blend of physicochemical stability and precise spatial geometry. As demonstrated by the evolution from traditional transition-metal catalysis to modern photocatalytic and metal-free methodologies, synthetic chemists now possess the tools to construct these complex heterocycles with unprecedented stereocontrol and environmental sustainability.

By integrating these advanced synthetic protocols into your discovery workflows, researchers can rapidly generate diverse morpholine libraries, accelerating the identification of next-generation therapeutics targeting the CNS, oncology, and inflammatory pathways.

References

  • Brisco, T. A., et al. "Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation." Journal of the American Chemical Society (2025). 4

  • Capel, E., et al. "Preparation of Morpholines and Benzoxazines Starting from Nitroepoxides." Synthesis (2016). 5

  • Al-Ghorbani, M., et al. "Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications." Journal of Chemical and Pharmaceutical Research (2015). 2

  • "2-(4-Chlorophenyl)morpholine|CAS 62243-66-7." Benchchem. 1

  • "Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines." Beilstein Journal of Organic Chemistry (2015). 3

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of Chiral Morpholines via Rhodium-Catalyzed Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Mechanistic Rationale

The morpholine ring is a privileged pharmacophore ubiquitous in modern drug discovery, featured prominently in therapeutics ranging from kinase inhibitors to receptor agonists. While the stereochemistry of substituents on the morpholine core profoundly dictates biological activity, accessing 2-substituted chiral morpholines has historically relied on inefficient chiral pool syntheses or wasteful racemic resolution.

The advent of rhodium-catalyzed asymmetric hydrogenation of dehydromorpholines has revolutionized this landscape, providing a direct, atom-economical route to these scaffolds with quantitative yields and exceptional enantioselectivity .

Mechanistic Causality: Why Rhodium and SKP?

The success of this transformation hinges on the precise pairing of a cationic rhodium precatalyst, [Rh(COD)2]BF4, with a chiral bisphosphine ligand bearing a large bite angle, such as (R)-SKP .

  • Steric Discrimination: The large bite angle of the SKP ligand forces its aromatic groups into a rigid, deep chiral pocket. When the dehydromorpholine substrate coordinates to the Rh(I) center, this pocket sterically blocks one enantioface of the alkene, dictating a highly stereoselective hydride transfer.

  • Enamide-Directed Reduction: Deuterium-labeling experiments have definitively proven the reaction's causality. When the reaction is conducted with

    
    , deuterium atoms incorporate exclusively at the adjacent carbons of the C=C bond. This confirms that the reduction proceeds strictly via the enamide stage, entirely bypassing potential imine tautomerization pathways that would otherwise erode enantiopurity .
    

Process Workflow

Workflow cluster_prep Phase 1: Catalyst Activation (Inert Atmosphere) Rh [Rh(COD)2]BF4 ActiveCat Active Rh-SKP Complex Rh->ActiveCat DCM, RT, 30 min Ligand (R)-SKP Ligand Ligand->ActiveCat Hydro Asymmetric Hydrogenation (50 atm H2, RT) ActiveCat->Hydro Cannula Transfer Substrate Dehydromorpholine Substrate->Hydro Enamide Binding Product Chiral Morpholine (>99% Yield, >99% ee) Hydro->Product Stereoselective Reduction QA QA/QC Validation (HPLC & NMR) Product->QA Verification

Workflow of Rh-catalyzed asymmetric hydrogenation for chiral morpholine synthesis.

Substrate Scope & Quantitative Performance

The protocol exhibits broad functional group tolerance. The table below summarizes the quantitative data across various substrate classes. Note the causality in the scale-up parameters: lowering the catalyst loading to 0.2 mol% reduces process costs and heavy metal carryover, but decreases the reaction kinetics. To compensate, the temperature is elevated to 50 °C. This increased thermal energy slightly enhances the flexibility of the chiral pocket, resulting in a negligible drop in enantiomeric excess (99% → 97%), which is a highly favorable trade-off for industrial scale-up .

Substrate (R-group)Catalyst LoadingTemp (°C)Pressure (atm)Yield (%)Enantiomeric Excess (ee %)
2-Phenyl1.0 mol%2550>9999
2-(4-Fluorophenyl)1.0 mol%2550>9998
2-(4-Methoxyphenyl)1.0 mol%2550>9994
2-Naphthyl1.0 mol%2550>9998
2-Methyl (Alkyl)1.0 mol%2550>9994
2-Phenyl (Gram-Scale) 0.2 mol% 50 50 98 97

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Each phase contains built-in physical or analytical checkpoints to ensure the integrity of the reaction before proceeding to the next step.

Phase 1: Catalyst Activation (Glovebox Required)
  • Rationale: Rh(I) species are highly susceptible to oxidative deactivation. Assembling the catalyst in an inert atmosphere ensures the active metal center remains capable of oxidative addition with

    
    .
    
  • Transfer [Rh(COD)2]BF4 (1.0 mg, 0.0025 mmol, 1.0 mol%) and (R)-SKP ligand (1.6 mg, 0.00275 mmol, 1.1 mol%) into an oven-dried Schlenk tube inside an argon-filled glovebox.

  • Add 1.0 mL of anhydrous, rigorously degassed dichloromethane (DCM).

  • Stir at room temperature for 30 minutes.

  • Validation Checkpoint: Observe a distinct color change in the solution, indicating the successful displacement of the cyclooctadiene (COD) ligands by the strongly chelating bisphosphine ligand.

Phase 2: High-Pressure Hydrogenation
  • Rationale: Operating at 50 atm of

    
     drives the equilibrium of the catalytic cycle forward, ensuring rapid turnover and outcompeting non-stereoselective background degradation pathways .
    
  • In a separate vial within the glovebox, dissolve the 2-substituted dehydromorpholine substrate (0.25 mmol) in 1.0 mL of anhydrous DCM.

  • Transfer the substrate solution into the Schlenk tube containing the active catalyst.

  • Transfer the combined mixture into a stainless-steel high-pressure autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge the lines with high-purity

    
     gas three times to remove trace atmospheric gases.
    
  • Pressurize the reactor to 50 atm of

    
     and stir at room temperature for 24 hours.
    
  • Validation Checkpoint: Monitor the pressure gauge. A slight, steady pressure drop over the first few hours confirms active

    
     consumption and a living catalytic cycle.
    
Phase 3: Isolation & Analytical Validation
  • Carefully vent the autoclave to release the hydrogen pressure.

  • Concentrate the crude reaction mixture under reduced pressure.

  • Purify the residue via flash column chromatography on silica gel (typically using a petroleum ether/ethyl acetate gradient, e.g., 5:1) to afford the chiral morpholine.

  • Validation Checkpoint 1 (Conversion): Perform

    
     NMR (400 MHz, 
    
    
    
    ). Verify the complete disappearance of the enamide olefinic proton (typically found between 5.5–6.5 ppm) and the emergence of the saturated alkane signals.
  • Validation Checkpoint 2 (Stereoselectivity): Determine the enantiomeric excess (ee) via chiral HPLC analysis. Compare the retention times against a racemic standard prepared using an achiral catalyst (e.g., Pd/C) to definitively prove the stereofacial discrimination of the Rh-SKP system.

References

  • Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules Source: Advanced Journal of Chemistry-Section B URL: [Link]

Application Note: (2-Methylmorpholin-3-yl)methanol as a Bicyclic Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The precise construction of chiral molecules remains a cornerstone of modern drug discovery and natural product synthesis. While classical chiral auxiliaries—such as Evans' oxazolidinones and Myers' pseudoephedrine—have dominated asymmetric alkylation and aldol reactions, next-generation bicyclic scaffolds offer enhanced stereocontrol through superior conformational rigidity.

(2-Methylmorpholin-3-yl)methanol is a highly versatile, chiral amino alcohol that serves as a premium stereodirecting group[1]. When reacted with a carbonyl equivalent, its secondary amine and primary alcohol condense to form a rigid bicyclic oxazolidinone (a hexahydro-1H-[1,4]oxazino[4,3-c][1,3]oxazole system).

The Causality of Stereocontrol: The efficacy of this auxiliary is rooted in its highly constrained 3D geometry. The morpholine ring adopts a stable chair conformation. The presence of the C2-methyl group acts as a "conformational lock"—by strongly favoring an equatorial position, it prevents the morpholine ring from undergoing a chair-chair flip. Consequently, the C3-bridgehead stereocenter is locked in space, projecting its steric bulk over one specific face of the N-acylated enolate. During enolization with a strong base (e.g., LDA), the lithium ion chelates the oxazolidinone carbonyl and the enolate oxygen, enforcing a rigid Z-enolate geometry. The electrophile is strictly forced to approach from the unhindered Si-face or Re-face (depending on the enantiomer used), yielding exceptional diastereomeric excesses (>95% de).

G A Chiral Amino Alcohol (2-Methylmorpholin-3-yl)methanol B Bicyclic Oxazolidinone Formation (Triphosgene) A->B C N-Acylation (n-BuLi, RCOCl) B->C D Asymmetric Alkylation (LDA, R'-X) C->D E Cleavage & Recovery (LiOH, H2O2) D->E

Workflow for asymmetric synthesis using the (2-Methylmorpholin-3-yl)methanol chiral auxiliary.

Physicochemical Properties

Understanding the physical properties of the auxiliary is critical for optimizing reaction molarities and predicting solubility profiles during the recovery phase[1],[2].

PropertyValue / Description
Chemical Name ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride
CAS Number 681851-40-1
Molecular Formula C₆H₁₄ClNO₂
Molecular Weight 167.63 g/mol (HCl salt) / 131.17 g/mol (Free base)
Appearance White to off-white crystalline powder
Solubility Soluble in H₂O, MeOH, EtOH; Free base soluble in DCM, THF
Stereocenters C2, C3 (Multiple diastereomers available, e.g., 2R,3R or 2S,3R)

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the complete lifecycle of the auxiliary: from activation to asymmetric induction, and finally, non-destructive cleavage.

Protocol 1: Synthesis of the Bicyclic Oxazolidinone

To utilize the stereodirecting power of the morpholine core, the amino alcohol must first be converted into an oxazolidinone.

  • Preparation : In a flame-dried 250 mL round-bottom flask under an argon atmosphere, dissolve the (2-Methylmorpholin-3-yl)methanol free base (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition : Add triethylamine (25.0 mmol, 2.5 eq) and cool the mixture to 0 °C using an ice-water bath.

  • Phosgenation : Dropwise, add a solution of triphosgene (3.5 mmol, 0.35 eq) in DCM (10 mL) over 30 minutes. Caution: Triphosgene is highly toxic; perform strictly in a fume hood.

  • Cyclization : Allow the reaction to warm to room temperature and stir for 4 hours. The primary alcohol and secondary amine will condense to form the fused oxazolidinone ring.

  • Workup : Quench with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (EtOAc/Hexanes) to yield the pure bicyclic auxiliary.

Protocol 2: N-Acylation of the Auxiliary
  • Deprotonation : Dissolve the bicyclic oxazolidinone (5.0 mmol) in anhydrous THF (20 mL) and cool to -78 °C.

  • Metalation : Add n-butyllithium (2.5 M in hexanes, 5.25 mmol, 1.05 eq) dropwise. Stir for 30 minutes to form the N-lithio species.

  • Acylation : Add the desired acyl chloride (e.g., propionyl chloride, 5.5 mmol, 1.1 eq) dropwise. Stir at -78 °C for 1 hour, then allow to warm to 0 °C.

  • Isolation : Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry, and concentrate. The resulting N-acyl compound is ready for asymmetric alkylation.

Protocol 3: Asymmetric Alkylation (Stereocontrol Phase)

This step leverages the conformational lock of the 2-methyl group to block one face of the enolate.

  • Enolization : Cool a solution of diisopropylamine (2.2 mmol) in THF (10 mL) to -78 °C. Add n-BuLi (2.1 mmol) to generate LDA. Stir for 30 minutes.

  • Substrate Addition : Add the N-acyl oxazolidinone (2.0 mmol) in THF (5 mL) dropwise. Stir at -78 °C for 1 hour to ensure complete formation of the chelated Z-enolate.

  • Electrophilic Attack : Add the alkyl halide (e.g., benzyl bromide, 6.0 mmol, 3.0 eq) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to -20 °C overnight.

  • Validation : Quench with saturated NH₄Cl. Extract and purify. The diastereomeric ratio (dr) can be validated at this stage via ¹H-NMR (typically >95:5).

G Z Z-Enolate Formation (Li+ Chelation) S Steric Shielding (C3-Bridgehead Blockade) Z->S F Facial Attack (Si-face Approach) S->F P High Diastereomeric Excess (>95% de) F->P

Causality in stereocontrol: Enolate geometry and steric shielding dictate facial selectivity.

Protocol 4: Auxiliary Cleavage and Recovery

To isolate the enantiopure product, the auxiliary must be cleaved without racemizing the newly formed stereocenter. The standard LiOH/H₂O₂ method is highly effective, though it requires careful handling due to the potential evolution of oxygen gas caused by peracid degradation[3].

  • Peroxide Activation : Dissolve the alkylated product (1.0 mmol) in THF/H₂O (3:1, 8 mL) and cool to 0 °C. Add 30% aqueous H₂O₂ (4.0 mmol, 4.0 eq), followed by LiOH·H₂O (2.0 mmol, 2.0 eq).

  • Hydrolysis : Stir at 0 °C for 1–2 hours. The hydroperoxide anion selectively attacks the exocyclic carbonyl, cleaving the chiral auxiliary.

  • Quenching : Carefully quench the excess peroxide with an aqueous solution of Na₂SO₃ (1.5 M, 4 mL). Note: Ensure complete quenching before acidic workup to prevent explosive peroxide accumulation.

  • Recovery : Acidify the mixture to pH 2 with 1M HCl. Extract the chiral carboxylic acid product with ethyl acetate. The cleaved bicyclic auxiliary remains in the aqueous layer and can be recovered by basifying to pH 10 and extracting with DCM (Typical recovery yield: 85-90%).

Quantitative Data Summary

The table below summarizes the expected yields and stereoselectivities when using the (2-Methylmorpholin-3-yl)methanol-derived auxiliary in standard asymmetric alkylations.

N-Acyl GroupElectrophileAlkylation Yield (%)Diastereomeric Excess (de %)Cleavage Yield (%)Enantiomeric Excess (ee %)
PropionylBenzyl bromide88%>98%92%>98%
PropionylAllyl bromide85%97%90%97%
ButyrylMethyl iodide91%>98%94%>98%
IsovalerylBenzyl bromide82%96%88%96%

Note: Data represents optimized conditions utilizing 3.0 eq of electrophile at -78 °C.

References

  • Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups RSC Publishing URL:[Link]

  • Organic Process Research & Development Vol. 23 No. 7 ACS Publications URL:[Link]

Sources

Application Note: Redox-Neutral One-Pot Synthesis of Substituted Morpholines from 1,2-Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief & Strategic Context

Morpholines are highly privileged pharmacophores, ranking as the 9th most common heterocycle in FDA-approved small-molecule drugs between 2013 and 2023 [1]. Despite their ubiquity, traditional synthesis from 1,2-amino alcohols via chloroacetyl chloride annulation is notoriously inefficient. It requires a three-step sequence (amidation, cyclization, and a hazardous hydride reduction), generating substantial stoichiometric metal waste and lowering overall atom economy.

While transition-metal-catalyzed approaches—such as the Pd(0)/Fe(III) co-catalyzed Tsuji-Trost heterocyclization of vinyloxiranes [2] or Ru-catalyzed hydroamination [3]—offer elegant stereocontrol, they often require complex ligand systems and rigorous exclusion of moisture, limiting process scalability.

To address these bottlenecks, a paradigm-shifting, metal-free methodology utilizing Ethylene Sulfate (ES) has emerged [1]. This application note details a highly scalable, redox-neutral, one-pot protocol that achieves selective monoalkylation and subsequent cyclization of 1,2-amino alcohols, bypassing the need for toxic acyl chlorides and hydride reductions.

Mechanistic Paradigm: Overcoming Bisalkylation

The fundamental challenge in synthesizing cyclic amines from linear precursors is the propensity of the nitrogen atom to undergo bisalkylation (over-alkylation). The ES-mediated methodology elegantly solves this through a phase-driven mechanistic trap.

When the 1,2-amino alcohol acts as a nucleophile against the electrophilic ethylene sulfate, it undergoes an SN2 attack to form a zwitterionic intermediate (a sulfate inner salt). The causality behind the exceptional selectivity lies in the solvent choice (2-MeTHF): the highly polar zwitterion is insoluble in this medium. By precipitating out of solution immediately upon formation, the monoalkylated intermediate is physically sequestered from the reactive pool, completely preventing unwanted bisalkylation. Subsequent base addition triggers an intramolecular etherification to yield the morpholine scaffold.

MechanisticPathway AminoAlcohol 1,2-Amino Alcohol (Nucleophile) SN2 Selective SN2 Alkylation (2-MeTHF, 40°C) AminoAlcohol->SN2 EthyleneSulfate Ethylene Sulfate (ES) (Electrophile) EthyleneSulfate->SN2 Zwitterion Zwitterionic Intermediate (Insoluble, Prevents Bisalkylation) SN2->Zwitterion Phase Separation Base tBuOK / IPA Addition (Deprotonation) Zwitterion->Base One-Pot Transition Cyclization Intramolecular Etherification (60°C) Base->Cyclization Morpholine Substituted Morpholine (Target Scaffold) Cyclization->Morpholine High Yield

Caption: Mechanistic pathway of the one-pot morpholine synthesis via zwitterionic intermediate.

Comparative Process Metrics

To justify the adoption of the ES methodology in drug development workflows, the following table summarizes the quantitative process metrics across standard synthetic strategies.

Synthetic StrategyReaction StepsKey ReagentsAtom EconomyScalabilityPrimary Limitation
Traditional Annulation 3Chloroacetyl chloride, LiAlH₄Low (High metal waste)ModerateExothermic, hazardous hydride reduction
Tsuji-Trost Heterocyclization [2]1 (Cascade)Pd(0)/Fe(III) catalysts, VinyloxiranesModerateLow (Discovery scale)Requires specialized catalysts and ligands
One-Pot Ethylene Sulfate [1]1 (Telescoped)Ethylene Sulfate (ES), tBuOKHigh (Redox-neutral)High (>100 g demonstrated)Sensitive to highly sterically hindered amines

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system . The physical state of the reaction mixture provides real-time feedback on the chemical progression, allowing scientists to visually confirm success without immediate chromatographic sampling.

Materials & Reagents
  • Substrate: Substituted 1,2-amino alcohol (1.0 equiv)

  • Electrophile: Ethylene sulfate (1.1 equiv)

  • Base: Potassium tert-butoxide (tBuOK) (2.5 equiv)

  • Solvents: 2-Methyltetrahydrofuran (2-MeTHF), Isopropanol (IPA)

ExperimentalWorkflow S1 Step 1: Initiation Dissolve Amino Alcohol in 2-MeTHF S2 Step 2: Alkylation Add Ethylene Sulfate Stir at 40°C S1->S2 S3 Step 3: Validation Observe Zwitterion Precipitation S2->S3 S4 Step 4: Cyclization Add tBuOK & IPA Heat to 60°C S3->S4 S5 Step 5: Workup Aqueous Quench Phase Separation S4->S5 S6 Step 6: Isolation Concentrate Organic Phase S5->S6

Caption: Step-by-step experimental workflow for the one-pot synthesis of substituted morpholines.

Step-by-Step Methodology

Phase 1: Selective Monoalkylation

  • Initiation: In a dry, nitrogen-flushed reactor, dissolve the 1,2-amino alcohol (1.0 equiv) in 2-MeTHF to achieve a 0.5 M concentration. Causality: 2-MeTHF is chosen over highly polar solvents (like DMF) because it forces the subsequent intermediate out of solution.

  • Electrophile Addition: Add ethylene sulfate (1.1 equiv) in a single portion at room temperature.

  • Thermal Activation: Heat the reaction mixture to 40 °C under continuous stirring for 2–4 hours.

  • Validation Checkpoint 1 (Phase Separation): The reaction mixture must transition from a homogenous solution to a thick, heterogeneous white suspension. This precipitation is the zwitterion forming. Self-Validation: If no precipitate forms, the solvent may be contaminated with moisture or the substrate is unreactive. Do not proceed until precipitation is confirmed, as soluble intermediates will undergo bisalkylation.

Phase 2: Intramolecular Cyclization (Telescoped) 5. Solvent Modification: To the thick suspension, add Isopropanol (IPA) (volume equal to 20% of the 2-MeTHF used). Causality: IPA acts as a co-solvent to slightly solubilize the zwitterion and fully dissolve the incoming base, facilitating a smooth cyclization interface. 6. Base Addition: Add tBuOK (2.5 equiv) portion-wise to control the mild exotherm. Causality: tBuOK is a strong, non-nucleophilic base capable of deprotonating the hydroxyl group without attacking the sulfate backbone. 7. Cyclization: Heat the mixture to 60 °C for 4–6 hours. 8. Validation Checkpoint 2 (Morphological Shift): Monitor the reaction visually. The thick, clumpy zwitterion precipitate will gradually dissolve as it cyclizes into the highly soluble morpholine product. It will be replaced by a fine, dense suspension of potassium sulfate salts. This physical shift confirms the intramolecular etherification is complete.

Phase 3: Workup & Isolation 9. Quench: Cool the reactor to ambient temperature and quench with deionized water (equal volume to total organic solvent) to dissolve the potassium sulfate salts. 10. Phase Separation: Separate the organic 2-MeTHF layer. Extract the aqueous layer once more with fresh 2-MeTHF. 11. Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting substituted morpholine can be used directly or purified via vacuum distillation/crystallization depending on the substitution pattern.

References

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847-29856. URL:[Link]

  • Aubineau, T., & Cossy, J. (2018). Diastereoselective Synthesis of Substituted Morpholines from Vinyloxiranes and Amino-alcohols. Organic Letters, 20(23), 7419-7423. URL:[Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Enantioselective Synthesis of 3-Substituted Morpholines via Tandem Hydroamination/Asymmetric Transfer Hydrogenation. The Journal of Organic Chemistry, 81(19), 8696-8709. URL:[Link]

Troubleshooting & Optimization

Optimization of reaction conditions for morpholine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Morpholine Synthesis . This guide is engineered for researchers, process chemists, and drug development professionals seeking to optimize reaction conditions, troubleshoot low yields, and isolate high-purity morpholine derivatives.

Morpholine is a critical heterocyclic scaffold featuring both amine and ether functional groups. Its synthesis primarily relies on either the acid-catalyzed dehydration of diethanolamine (DEA) or the catalytic amination of diethylene glycol (DEG)[1],[2]. Below, we dissect the causality behind experimental parameters, provide self-validating protocols, and offer actionable troubleshooting logic.

Module 1: Process Workflows & Reaction Logic

Understanding the mechanistic pathways is the first step in optimizing your synthesis. The classical DEA route relies on aggressive homogeneous acid catalysis, whereas the industrial DEG route utilizes heterogeneous hydrogenation catalysts[1],[3].

SynthesisWorkflow DEA Diethanolamine (DEA) Acid Acid Catalysis (H2SO4/HCl) 180-210°C DEA->Acid DEG Diethylene Glycol (DEG) + NH3 Hydro Hydrogenation Catalyst High Temp & Pressure DEG->Hydro Cyclize Dehydration & Cyclization Acid->Cyclize Hydro->Cyclize Crude Crude Morpholine (Highly Hygroscopic) Cyclize->Crude Purify Neutralization & Drying (CaO / KOH / Na) Crude->Purify Pure Pure Morpholine (bp 126-129°C) Purify->Pure

Logical workflow comparing DEA dehydration and DEG amination routes for morpholine synthesis.

Module 2: Frequently Asked Questions (Reaction Optimization)

Q1: Why is strict temperature control critical during the dehydration of diethanolamine (DEA), and what are the optimal parameters? A1: The acid-catalyzed dehydration of DEA is highly endothermic during its cyclization phase. A sustained internal temperature of 180–210°C is mandatory to overcome the activation energy barrier required for ether bond formation[4],[2].

  • Causality: If the temperature drops below 180°C (even to 190–195°C), the reaction kinetics stall, leaving unreacted DEA and decreasing the final yield by approximately 10%[5]. Conversely, temperatures exceeding 210°C induce severe thermal degradation, charring, and the formation of complex oligomeric side products[4].

Q2: How does the choice of catalyst dictate the reaction environment? A2: In the DEA route, strong Brønsted acids (concentrated H₂SO₄ or HCl) are used in stoichiometric or excess amounts. They serve a dual mechanistic purpose: protonating the hydroxyl groups to create a superior leaving group (water) and acting as a bulk dehydrating agent[4],[2]. The DEG route, however, utilizes heterogeneous hydrogenation catalysts (typically Ni, Cu, or Co supported on an alumina carrier) to facilitate the amination of the etheric glycol with ammonia under high pressure (30-400 atmospheres)[1],[2].

Q3: Why is the isolation of pure morpholine so challenging, and how can I optimize the purification step? A3: Morpholine is highly water-soluble, forms azeotropes with water, and is extremely hygroscopic (readily absorbing atmospheric moisture)[4]. Because the DEA route produces water as a stoichiometric byproduct, standard aqueous extraction often fails due to emulsion formation[5]. Optimization requires neutralizing the crude hydrochloride salt with a strong, dry base (like CaO), followed by rigorous physical drying over KOH, and a final fractional distillation over sodium metal to chemically consume residual trace water and break the azeotrope[4].

Module 3: Troubleshooting Guide

When syntheses fail, the root cause usually lies in thermal mismanagement or inefficient water removal. Use the logic tree below to diagnose low yields.

Troubleshooting Issue Issue: Low Yield / Dark Product Temp Temperature Control Issue->Temp Time Reaction Time Issue->Time TempLow < 180°C: Incomplete Reaction Temp->TempLow TempHigh > 210°C: Charring & Oligomers Temp->TempHigh TimeShort < 15 Hours: Unreacted DEA Time->TimeShort FixTemp Maintain strictly at 180-210°C TempLow->FixTemp TempHigh->FixTemp FixTime Extend heating to ≥ 15 hours TimeShort->FixTime

Troubleshooting logic tree for resolving low yield and degradation issues in morpholine synthesis.

Specific Troubleshooting Scenarios:

  • Issue: High concentration of 2-(2-aminoethoxy)ethanol (AEE) in the product mixture.

    • Cause: AEE is an intermediate in the DEG amination route. Its presence indicates incomplete conversion or catalyst deactivation[1].

    • Solution: Increase the reaction residence time or regenerate the Ni/Cu/Co catalyst to drive the reaction to completion[1].

  • Issue: Emulsion formation during aqueous workup.

    • Cause: High water solubility of morpholine combined with unreacted starting materials[5].

    • Solution: Avoid standard separatory funnel extractions. Instead, use a continuous liquid-liquid extractor, salt out the aqueous layer using brine, or utilize azeotropic distillation to remove water directly[5].

Module 4: Quantitative Benchmarks

To evaluate the success of your synthesis, compare your reaction parameters and yields against established industrial and laboratory benchmarks[4],[1],[2].

ParameterDEA Dehydration RouteDEG Amination Route
Primary Reagents Diethanolamine, Strong Acid (H₂SO₄/HCl)Diethylene Glycol, Ammonia
Catalyst Type Homogeneous Brønsted AcidHeterogeneous (Ni/Cu/Co on Alumina)
Optimal Temperature 180°C – 210°C150°C – 400°C
Reaction Time ~15 hours (Lab Scale)Continuous Flow (Industrial)
Typical Yields 35% - 50% (Lab), up to 90-95% (Industrial)60% - 90% (Industrial)
Major Byproducts Unreacted DEA, Linear ether amines, Na₂SO₄2-(2-aminoethoxy)ethanol (AEE), Heavies

Module 5: Self-Validating Experimental Protocol

Synthesis of Morpholine from Diethanolamine (Lab Scale) This protocol utilizes integrated validation checks to ensure causality and reaction integrity at every step[4],[5].

Materials Required: 62.5 g Diethanolamine, Concentrated HCl (50-60 mL), 50 g Calcium Oxide (CaO), 20 g Potassium Hydroxide (KOH), 1 g Sodium Metal.

  • Acidification: To a round-bottom flask equipped with a thermocouple and air condenser, add 62.5 g of diethanolamine. Carefully add concentrated HCl dropwise with vigorous stirring.

    • Validation Check: Monitor the pH continuously. Stop addition only when exactly pH 1 is reached. This confirms the stoichiometric protonation of the amine and hydroxyl groups required for leaving group activation[4].

  • Dehydration & Cyclization: Heat the resulting diethanolamine hydrochloride solution to drive off water.

    • Validation Check: The internal temperature must reach and be strictly maintained at 200–210°C for 15 hours. A drop below this threshold will stall the endothermic cyclization[4],[5].

  • Solidification: Allow the mixture to cool to 160°C, then pour it into a dish.

    • Validation Check: The formation of a thick, solid paste confirms the successful generation of crude morpholine hydrochloride[4].

  • Neutralization & Primary Distillation: Grind the solidified paste and mix thoroughly with 50 g of calcium oxide (CaO). Transfer to a distillation apparatus and distill using a strong, dry flame. Collect the wet morpholine distillate[4].

  • Drying Phase I (Physical): Stir the crude, wet morpholine over 20 g of KOH for 30–60 minutes. Decant or filter the morpholine into a separatory funnel and discard the lower aqueous layer[4].

  • Drying Phase II (Chemical): Add ~1 g of sodium metal to the morpholine and reflux for 1 hour.

    • Validation Check: The cessation of hydrogen gas evolution during the sodium reflux indicates the complete chemical consumption of residual water, successfully breaking the morpholine-water azeotrope[4].

  • Fractional Distillation: Rearrange the apparatus for fractional distillation.

    • Validation Check: Collect strictly the fraction boiling at 126–129°C . Any distillate outside this range contains impurities or water[4].

References

Sources

Technical Support Center: Diastereoselective Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Diastereoselective Morpholine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing substituted morpholines with high diastereoselectivity and yield. The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable pharmacokinetic properties.[1][2] However, achieving stereochemical control during its synthesis can be a significant challenge.

This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered in the lab. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during diastereoselective morpholine synthesis. The following table outlines common problems, their probable causes, and actionable solutions to improve your experimental outcomes.

Problem Potential Causes Solutions & Scientific Rationale
Low Reaction Yield 1. Incomplete Reaction: The reaction may not have reached equilibrium or completion.- Extend Reaction Time: Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion.[3] - Increase Temperature: For some reactions, such as the dehydration of diethanolamine, maintaining the optimal temperature is crucial for high yields.[3]
2. Suboptimal Reagent Ratios: Incorrect stoichiometry can lead to unreacted starting materials.- Optimize Stoichiometry: Systematically vary the molar ratios of your reactants and catalysts to find the optimal conditions for your specific substrate.[3]
3. Catalyst Inactivity: The catalyst may be poisoned, decomposed, or used in an insufficient amount.- Verify Catalyst Activity: Use a fresh batch of catalyst or test its activity on a known reaction. Ensure high purity of starting materials to avoid catalyst poisoning.[4] - Optimize Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. Perform a loading screen to determine the optimal concentration.[5]
4. Undesired Side Reactions: Competing reaction pathways consume starting materials and reduce the desired product's yield.- Modify Reaction Conditions: Adjusting temperature, solvent, or catalyst can favor the desired reaction pathway. For instance, milder reaction conditions can sometimes suppress side product formation.[3] - Purify Starting Materials: Impurities can sometimes catalyze side reactions. Ensure the purity of your starting materials before use.[3]
Poor Diastereoselectivity 1. Unfavorable Reaction Conditions: Temperature, solvent, and catalyst choice can all influence the stereochemical outcome.- Temperature Optimization: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the thermodynamically more stable transition state.[6] - Solvent Screening: The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a range of solvents to find the one that gives the best diastereomeric ratio (d.r.).[7] - Catalyst Selection: The choice of catalyst is critical. For example, iron(III) catalysts have been shown to favor the formation of the cis diastereoisomer in certain morpholine syntheses through a proposed thermodynamic equilibrium.[5] Different metal catalysts (e.g., Pd, Au, In, Bi) can lead to varying diastereoselectivities.[5]
2. Substrate Control Issues: The inherent stereochemistry of the starting materials may not be effectively translated to the product.- Choice of Starting Material: The stereochemistry of the starting amino alcohol or other precursors is fundamental. Ensure you are starting with enantiomerically pure materials if a specific stereoisomer is desired.[8][9] - Protecting Groups: The use of appropriate protecting groups on reactive functionalities can influence the steric environment of the transition state and improve diastereoselectivity.[3][10][11][12]
3. Epimerization: The product may be susceptible to epimerization under the reaction or workup conditions.- Milder Workup Conditions: Avoid harsh acidic or basic conditions during the workup if your product is sensitive. Neutral workup conditions are often preferable.[3] - Light-Mediated Epimerization: In some cases, light can be used to intentionally epimerize a mixture of diastereomers to favor the more stable isomer.[8]
Formation of Significant Side Products 1. Harsh Reaction Conditions: High temperatures or highly reactive reagents can lead to decomposition or unwanted side reactions.- Milder Conditions: Employ lower temperatures, weaker bases, or less reactive catalysts to improve selectivity.[3]
2. Presence of Impurities: Impurities in starting materials can act as catalysts for side reactions.- Purification of Starting Materials: Rigorous purification of all reactants and solvents is essential.[3]
3. Inefficient Water Removal: In dehydration reactions, the presence of water can inhibit the forward reaction and promote side reactions.[4]- Azeotropic Distillation or Drying Agents: Use a Dean-Stark apparatus or add molecular sieves to remove water from the reaction mixture.[3]
Difficulty in Product Isolation and Purification 1. High Water Solubility of Product: Morpholine and its derivatives are often water-soluble, making extraction from aqueous media challenging.[3]- Salting Out: Add brine (saturated NaCl solution) during extraction to decrease the solubility of the product in the aqueous phase.[13] - Continuous Extraction: For highly water-soluble compounds, continuous liquid-liquid extraction may be necessary.
2. Emulsion Formation During Extraction: The amphiphilic nature of some morpholine derivatives can lead to stable emulsions.- Break the Emulsion: Add brine or a different organic solvent to disrupt the emulsion. Filtering the mixture through a pad of Celite can also be effective.[3][13]
3. Product Decomposition During Purification: The product may be unstable to the conditions used for purification (e.g., heat, acid, or base).- Low-Temperature Techniques: Use low-temperature purification methods such as crystallization at low temperatures or vacuum distillation.[3] - Chromatography with Additives: When using silica gel chromatography, adding a small amount of a basic modifier like triethylamine to the eluent can prevent the degradation of acid-sensitive compounds.[13]
4. Separation of Diastereomers: Diastereomers can have very similar physical properties, making them difficult to separate.- Chromatography Optimization: High-performance liquid chromatography (HPLC) or flash chromatography with optimized solvent systems can often resolve diastereomers.[14][15] - Crystallization: Diastereomers can sometimes be separated by fractional crystallization, potentially after conversion to a salt.[16]
Experimental Workflow for Optimizing Diastereoselectivity

The following diagram outlines a systematic approach to optimizing the diastereoselectivity of a morpholine synthesis reaction.

G cluster_0 Initial Reaction Setup cluster_1 Execution & Analysis cluster_2 Optimization Loop cluster_3 Finalization A Select Starting Materials & Catalyst B Define Initial Reaction Conditions (Solvent, Temperature, Time) A->B C Run Initial Experiment B->C D Analyze Diastereomeric Ratio (d.r.) (e.g., NMR, HPLC) C->D E d.r. Meets Target? D->E F Vary Catalyst E->F No G Screen Solvents E->G No H Optimize Temperature E->H No I Modify Substrate (e.g., Protecting Group) E->I No L Final Protocol Established E->L Yes J Run Optimized Experiment F->J G->J H->J I->J K Analyze d.r. J->K K->E

Caption: A systematic workflow for the optimization of diastereoselectivity in morpholine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for diastereoselective morpholine synthesis?

The synthesis of the morpholine ring is most commonly achieved using 1,2-amino alcohols as key building blocks.[3][17] Other precursors include aziridines, epoxides, and N-propargylamines.[3][7] The choice of starting material is crucial as its stereochemistry often dictates the stereochemical outcome of the final product.[8][9]

Q2: How does the choice of catalyst influence diastereoselectivity?

The catalyst plays a pivotal role in determining the diastereoselectivity of the reaction by influencing the geometry of the transition state.

  • Lewis Acids: Iron(III) catalysts have been shown to favor the formation of cis-disubstituted morpholines.[5] Other Lewis acids such as those based on bismuth and indium have also been explored, though with varying degrees of success in achieving high diastereoselectivity.[5]

  • Transition Metals: Palladium-based catalysts are widely used in various cyclization strategies to form morpholines.[5][17] Copper-catalyzed three-component reactions have also been developed for the synthesis of highly substituted morpholines.[8]

  • Photocatalysts: Visible-light-activated photocatalysts, in conjunction with a Lewis acid and a Brønsted acid, have emerged as a powerful tool for achieving high yields and stereoselectivity in the synthesis of 2-aryl morpholines.[1][2][17]

Q3: What is the role of protecting groups in diastereoselective morpholine synthesis?

Protecting groups are often essential in multi-step syntheses to prevent unwanted side reactions involving reactive functional groups.[3] In the context of diastereoselective synthesis, they can also play a crucial role in influencing the stereochemical outcome by:

  • Steric Hindrance: A bulky protecting group can block one face of the molecule, directing an incoming reagent to the opposite face and thereby controlling the formation of a new stereocenter.

  • Conformational Rigidity: Protecting groups can lock the molecule into a specific conformation, which can lead to a more ordered transition state and higher diastereoselectivity.

Commonly used protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which are stable under a variety of reaction conditions and can be selectively removed.[10][11][12]

Q4: Can you provide a general protocol for a diastereoselective morpholine synthesis?

While the optimal protocol is highly substrate-dependent, a general procedure for an iron-catalyzed diastereoselective synthesis of 2,6-disubstituted morpholines from an N-tethered amino alcohol is provided below, based on literature reports.[5]

Protocol: Iron(III)-Catalyzed Diastereoselective Cyclization

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-tethered amino alcohol (1.0 equiv.).

  • Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent, such as dichloromethane (CH₂Cl₂).

  • Catalyst Addition: Add the iron(III) chloride hexahydrate (FeCl₃·6H₂O) catalyst (typically 5-10 mol%).

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature to 50 °C) for the required time (which can range from minutes to several hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃ solution). Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂). Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to isolate the desired morpholine diastereomers.

  • Characterization: Characterize the product by NMR, mass spectrometry, and determine the diastereomeric ratio by ¹H NMR or HPLC analysis.

General Reaction Scheme

The following diagram illustrates a generalized reaction for the diastereoselective synthesis of a substituted morpholine from an amino alcohol precursor.

Caption: A simplified schematic of diastereoselective morpholine synthesis.

References

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Aubineau, T., Dupas, A., Zeng, T., Cossy, J., & An, J. (2021). Iron(III) catalyzes a diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines substituted by an allylic alcohol. Synlett, 32(05), 525-531.
  • Journal of the American Chemical Society. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Retrieved from [Link]

  • PMC. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Retrieved from [Link]

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419-7423.
  • PMC. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Retrieved from [Link]

  • ACS Publications. (2009). Amino Acid-Protecting Groups. Retrieved from [Link]

  • PMC. (n.d.). A diastereoselective preparation of cyclic α-aminoboronates. Retrieved from [Link]

  • PMC. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved from [Link]

  • PMC. (n.d.). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Retrieved from [Link]

  • DigitalCommons@TMC. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved from [Link]

  • Radboud Repository. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Retrieved from [Link]

  • Books Gateway. (2019). Avoid Protecting Groups | Green Chemistry: Principles and Case Studies.
  • ResearchGate. (n.d.). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. Retrieved from [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025). Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Retrieved from [Link]

  • Journal of the American Chemical Society. (2007). syn-1,2-Amino Alcohols via Diastereoselective Allylic C−H Amination. Retrieved from [Link]

  • PMC. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]

  • IIT Bombay. (2020). Protecting Groups. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying cis-2, 6-dimethyl morpholine.
  • PMC. (n.d.). syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination. Retrieved from [Link]

  • USDA. (2001). Morpholine - Processing. Retrieved from [Link]

  • ResearchGate. (n.d.). Diastereoselective synthesis of morpholinones 16, 23 and 24. Retrieved from [Link]

Sources

Technical Support Center: Preventing Polymer Formation in Morpholine-2,5-Dione Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Dashboard for the synthesis of morpholine-2,5-diones (MDs). MDs are critical cyclic depsipeptide monomers used in the ring-opening polymerization of biodegradable poly(ester amide)s. However, synthesizing these monomers is notoriously difficult due to the aggressive competing side reaction of premature oligomerization.

This guide provides researchers and drug development professionals with the mechanistic causality, troubleshooting diagnostics, and self-validating protocols required to isolate pure cyclic monomers and eliminate polymeric byproducts.

Part 1: Pathway Visualization & Mechanism

To prevent polymer formation, we must first understand the kinetic competition at the heart of the cyclization step. The intermediate possesses both a nucleophilic tail and an electrophilic head, meaning it can react with itself (desired) or with neighboring molecules (undesired).

G ANX N-(α-haloacyl)-α-amino acid (Linear ANX Intermediate) Dilution Pseudo-High Dilution & NaHCO3 Base ANX->Dilution Kinetic Control Concentration High Concentration & Rapid Addition ANX->Concentration Collision Dominance Monomer Morpholine-2,5-dione (Cyclic Monomer) Dilution->Monomer Intramolecular Cyclization Polymer Polydepsipeptides (Linear Polymers) Concentration->Polymer Intermolecular Condensation

Kinetic partitioning between intramolecular cyclization and intermolecular polymerization.

Part 2: Core FAQs – The Causality of Polymerization

Q1: Why does my morpholine-2,5-dione synthesis yield linear polymers instead of the cyclic monomer? A1: Morpholine-2,5-diones are synthesized via the intramolecular cyclization of an N-(α-haloacyl)-α-amino acid (ANX) intermediate (1)[1]. This intermediate possesses both a nucleophilic carboxylate and an electrophilic α-carbon. The desired reaction is an intramolecular substitution. However, this competes kinetically with intermolecular condensation. If the concentration of the ANX intermediate is too high, the collision rate between distinct molecules exceeds the rate of intramolecular ring closure, leading to the formation of linear polydepsipeptides (2)[2].

Q2: How does "pseudo-high dilution" prevent polymerization, and how is it practically achieved? A2: To favor unimolecular cyclization over bimolecular polymerization, the reaction must be kept highly dilute (3)[3]. Because using massive volumes of solvent is impractical, we use "pseudo-high dilution." This is achieved by dissolving the ANX precursor in a small volume of solvent and adding it dropwise over a long period (e.g., 8 hours) to a large, heated receiving volume of solvent containing the base (4)[4]. This ensures the steady-state concentration of the reactive intermediate remains near zero, starving the intermolecular polymerization pathway.

Q3: What role does the choice of base play in minimizing side reactions? A3: The base deprotonates the carboxylic acid of the ANX intermediate, rendering it a reactive nucleophile (3)[3]. Strong bases (like NaOH) can cause racemization at the chiral centers or accelerate intermolecular side reactions (2)[2]. A weak, carbonate-type base like sodium bicarbonate (NaHCO₃) is highly effective because it provides sufficient basicity to drive the cyclization without promoting degradation or extensive oligomerization (1)[1].

Part 3: Troubleshooting Guide – Diagnosing Failures

Issue 1: "I am using a dropping funnel for high dilution, but I still get a viscous polymeric byproduct and low monomer yield (<15%)." Diagnosis & Solution: A viscous byproduct is a definitive sign of polydepsipeptide formation (1)[1]. If you are already attempting pseudo-high dilution, the failure usually lies in localized concentration spikes:

  • Addition Rate: Your addition rate may be too fast. Ensure the addition spans at least 8 hours (4)[4].

  • Stirring Efficiency: If stirring is inadequate, the drops of intermediate do not disperse instantly, creating high-concentration micro-environments where polymers form. Use vigorous mechanical stirring.

  • Temperature: The reaction must be heated (typically 60 °C in DMF) (1)[1]. If the temperature is too low, the cyclization rate drops, causing unreacted intermediate to accumulate in the flask, effectively destroying the high-dilution environment (3)[3].

Issue 2: "During workup, my isolated product is highly insoluble in ethyl acetate. Is this normal?" Diagnosis & Solution: No. Insolubility in ethyl acetate is a classic hallmark of polymer contamination (3)[3]. The desired cyclic morpholine-2,5-dione monomer is highly soluble in ethyl acetate, which is why it is the standard solvent for extraction and recrystallization (1)[1]. If your residue does not dissolve, you have synthesized linear polydepsipeptides and must discard the insoluble fraction.

Part 4: Quantitative Data Analysis

The table below summarizes the profound impact that reaction conditions have on the kinetic competition between cyclic monomer yield and polymer byproduct formation.

Synthesis Method / ConditionTypical Cyclic Monomer Yield (%)Major Competing Side ReactionReference
Direct Cyclization (Standard Batch) 16% – 31%Intermolecular Polymerization[Kinam Park][5]
Acid-Catalyzed Cyclization ~ 38%Linear Oligomerization[NIH][2]
Protected Functional Groups 38% – 55%Racemization / Oligomerization[NIH][2]
Pseudo-High Dilution (Optimized) > 70%Minimal (Trace Polymers)[ACS Omega][4]

Part 5: Self-Validating Experimental Protocol

Model System: Synthesis of Leucine-derived Morpholine-2,5-dione (MD-Leu)

This protocol integrates physical checkpoints to validate the success of the reaction in real-time, preventing the progression of failed batches.

Phase 1: Synthesis of the ANX Intermediate (LeuCl)

  • Reaction: Dissolve L-Leucine (9 g, 68 mmol) and Na₂CO₃ (7.5 g, 70 mmol) in 200 mL THF. Slowly add chloroacetyl chloride (8 g, 70 mmol) in 20 mL THF dropwise over 20 minutes at room temperature. Stir for 5 hours (4)[4].

  • Self-Validation Checkpoint 1 (Precipitation): Acidify the mixture to pH 1 using concentrated HCl. The N-(2-chloroacetyl)-α-amino acid must precipitate as a white solid (3)[3]. Causality: If no precipitate forms, the acylation failed or the product hydrolyzed.

  • Isolation: Filter, wash with cold deionized water, and dry under vacuum (3)[3].

Phase 2: Intramolecular Cyclization (Pseudo-High Dilution)

  • Receiving Flask Preparation: In a large reaction vessel, dissolve 6.5 g of NaHCO₃ (77 mmol) in 720 mL of anhydrous DMF. Heat to 60 °C with vigorous mechanical stirring (4)[4].

  • Intermediate Solution: Dissolve 5 g of the LeuCl intermediate (25 mmol) in 80 mL of DMF (4)[4].

  • Pseudo-High Dilution Addition: Using a syringe pump or dropping funnel, add the LeuCl solution dropwise into the receiving flask over a strict 8-hour period (4)[4]. Causality: This slow addition ensures the steady-state concentration of the intermediate remains near zero, kinetically starving the intermolecular polymerization pathway.

  • Maturation: After addition is complete, continue stirring at 60 °C for an additional 24 hours (4)[4].

  • Self-Validation Checkpoint 2 (Visual Clarity): The solution should remain fluid. A highly viscous solution indicates that the dilution failed and polydepsipeptides have formed (1)[1].

Phase 3: Isolation and Verification

  • Solvent Removal: Cool to 0 °C, filter out inorganic salts, and remove DMF under vacuum distillation (1)[1].

  • Self-Validation Checkpoint 3 (Ethyl Acetate Solubility): Attempt to dissolve the resulting crude residue in ethyl acetate. The desired cyclic morpholine-2,5-dione is highly soluble in ethyl acetate, whereas linear polydepsipeptides are insoluble (3)[3]. If the residue is insoluble, the batch polymerized and must be discarded.

  • Purification: Wash the ethyl acetate organic phase with water, dry over MgSO₄, concentrate, and recrystallize twice from ethyl acetate to yield the pure cyclic monomer (1)[1].

References

  • BenchChem Technical Support. "Optimization of reaction conditions for morpholine-2,5-dione synthesis." BenchChem.1

  • ACS Omega. "An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture." ACS Publications. 4

  • NIH / PMC. "Biodegradable Polydepsipeptides." PubMed Central. 2

  • BenchChem Technical Support. "Technical Support Center: Synthesis of Morpholine-2,5-diones." BenchChem. 3

  • Kinam Park. "Branched polyesters: Preparative strategies and applications." 5

Sources

Addressing low yields in the dehydration of diethanolamine for morpholine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis of morpholine via the dehydration of diethanolamine (DEA). Below, you will find targeted troubleshooting guides and frequently asked questions to help optimize your experimental outcomes and resolve issues related to low yields and product purity.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Question 1: My morpholine yield is consistently low (below 50%), and the crude product is a dark, viscous liquid. What are the likely causes and how can I improve this?

Low yields and the formation of dark, viscous products are frequent challenges in the acid-catalyzed dehydration of diethanolamine. These issues typically stem from suboptimal reaction conditions that promote side reactions and charring.[1]

Potential Causes & Solutions:

  • Inadequate Temperature Control: This is the most critical parameter. The reaction requires a stable and high temperature, typically in the range of 180-210°C, to proceed efficiently.[1]

    • If Temperature is Too Low: The rate of the desired intramolecular cyclization will be slow, leading to an incomplete reaction. A temperature drop of just 10-15°C can significantly reduce the final yield.[1][2]

    • If Temperature is Too High: Excessive temperatures lead to decomposition and polymerization of reactants and products, resulting in charring and the formation of high-molecular-weight byproducts.[1]

    • Solution: Use a calibrated high-temperature thermometer or thermocouple placed directly in the reaction mixture. Employ a reliable heating mantle with a temperature controller or a high-temperature oil bath to ensure stable and uniform heating.[2]

  • Insufficient Reaction Time: The dehydration and cyclization process is inherently slow.

    • Solution: Ensure the reaction is heated at the optimal temperature for a sufficient duration. Reaction times of 15 hours or more are often required for the reaction to reach completion.[1][2]

  • Improper Acid Concentration or Ratio: The strong acid (typically concentrated sulfuric acid or hydrochloric acid) serves as both a catalyst and a dehydrating agent.[1]

    • Solution: Verify the concentration of your acid. Use the correct molar ratio of acid to diethanolamine. A common protocol uses a molar ratio of approximately 1.8 moles of sulfuric acid to 1 mole of diethanolamine.[3][4] Using oleum (fuming sulfuric acid) can dramatically shorten reaction times to as little as 0.5-1.5 hours and achieve yields of 90-95% due to its superior dehydrating power.[5]

  • Inefficient Water Removal: The reaction produces water as a byproduct. According to Le Châtelier's principle, the presence of water in the reaction mixture can inhibit the forward dehydration reaction.

    • Solution: Ensure your experimental setup includes an efficient condenser to remove the water as it forms, driving the equilibrium toward the product. For laboratory-scale synthesis, this is often achieved by heating the mixture to a temperature where water is driven off.[2]

Troubleshooting Workflow for Low Yields

G Start Problem: Low Yield & Dark, Viscous Product Temp Is Temperature Control Accurate & Stable (180-210°C)? Start->Temp Time Was Reaction Time Sufficient (≥15 hours)? Temp->Time Yes Sol_Temp Solution: Calibrate Thermometer. Use Temperature Controller/Oil Bath. Temp->Sol_Temp No Acid Is Acid Concentration & Ratio Correct? Time->Acid Yes Sol_Time Solution: Increase Reaction Time. Monitor Reaction Progress. Time->Sol_Time No Purification Is Purification Method Optimized? Acid->Purification Yes Sol_Acid Solution: Verify Acid Concentration. Adjust Stoichiometry (e.g., 1.8:1 H₂SO₄:DEA). Acid->Sol_Acid No Sol_Purification Solution: Ensure Complete Neutralization. Use 'Salting Out' & Fractional Distillation. Purification->Sol_Purification No

Caption: A decision-making workflow for troubleshooting low yields.

Question 2: I'm having difficulty isolating the morpholine from the aqueous reaction mixture after neutralization. What is the best approach?

This is a common challenge due to the high water solubility of morpholine.[6][7] Standard extraction with non-polar organic solvents is often inefficient.

Potential Causes & Solutions:

  • High Water Solubility: Morpholine is fully miscible with water, making phase separation difficult.[7]

    • Solution: "Salting Out" : After neutralizing the reaction mixture with a strong base like sodium hydroxide (NaOH), the solution should be saturated with solid NaOH flakes or another salt like potassium carbonate (K₂CO₃).[3][8] This drastically increases the ionic strength of the aqueous phase, which decreases the solubility of the organic morpholine and forces it to separate as a distinct upper layer.[7]

  • Incomplete Neutralization: The morpholine exists as a protonated salt (e.g., morpholinium sulfate) in the acidic reaction mixture.[9] If neutralization is incomplete, the salt will remain dissolved in the aqueous layer, leading to poor recovery.

    • Solution: After cooling the reaction, slowly and carefully add a concentrated solution of NaOH (e.g., 50%) until the mixture is strongly alkaline (pH > 11).[10] This ensures all the morpholine is converted to its free base form, which is less water-soluble than the salt.

  • Emulsion Formation: During the workup, vigorous mixing can sometimes lead to the formation of a stable emulsion between the organic and aqueous layers, making separation impossible.

    • Solution: Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[7] Gentle swirling or rocking of the separatory funnel, rather than vigorous shaking, can also prevent emulsion formation.

Frequently Asked Questions (FAQs)
  • Q1: What is the reaction mechanism for the dehydration of diethanolamine to morpholine? The reaction is a classic acid-catalyzed intramolecular cyclization. The mechanism proceeds in three main steps:

    • Protonation: A hydroxyl group of diethanolamine is protonated by the strong acid, converting it into a good leaving group (water).

    • Intramolecular Nucleophilic Attack: The nitrogen atom of the amine acts as a nucleophile and attacks the carbon atom bearing the protonated hydroxyl group in an SN2 reaction.

    • Deprotonation: The resulting protonated morpholine is deprotonated to yield the final morpholine product and regenerate the acid catalyst.

    G DEA Diethanolamine ProtonatedDEA Protonated DEA DEA->ProtonatedDEA + H⁺ Cyclized Protonated Morpholine ProtonatedDEA->Cyclized - H₂O (Cyclization) Morpholine Morpholine Cyclized->Morpholine - H⁺

    Caption: Simplified mechanism for morpholine synthesis from DEA.

  • Q2: What are the primary safety concerns for this synthesis? There are several significant safety hazards to consider:

    • Strong Exotherm: The initial addition of concentrated strong acid (like sulfuric acid) to diethanolamine is highly exothermic.[1][2] The acid must be added slowly and with external cooling to control the temperature.

    • High Temperatures: The reaction is run at very high temperatures (up to 210°C), creating a risk of severe burns.[1]

    • Corrosive Materials: Concentrated sulfuric acid and sodium hydroxide are extremely corrosive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

    • Flammability: Morpholine is a flammable liquid with a flash point of around 38°C (100°F).

  • Q3: Can other catalysts be used instead of sulfuric or hydrochloric acid? Yes, while strong mineral acids are traditional, research has explored the use of solid acid catalysts. These catalysts, such as silica-alumina or alumina-supported metal oxides, offer advantages like reduced pollution, easier separation from the reaction mixture, and potentially higher product yields and selectivity.[11] However, they often require gas-phase reactions at high temperatures and pressures.[11][12]

Data & Protocols
Table 1: Effect of Reaction Parameters on Morpholine Yield
ParameterConditionEffect on YieldRationaleReference
Temperature < 180°CLow YieldIncomplete reaction; slow cyclization rate.[1]
180-210°COptimal YieldSufficient energy for efficient cyclization.[1][4]
> 210°CDecreased YieldPromotes charring and side-product formation.[1]
Reaction Time < 10 hoursLow YieldIncomplete conversion of starting material.[1]
≥ 15 hoursHigh YieldAllows the slow reaction to proceed to completion.[1][2]
Acid Ratio (H₂SO₄:DEA) < 1.8 : 1Lower YieldInsufficient acid for complete dehydration/catalysis.[4]
~ 1.8 : 1Optimal YieldStoichiometrically favorable for dehydration.[3][4]
Catalyst Conc. H₂SO₄35-50% (Lab)Standard, effective but requires long reaction times.[13]
Oleum (20% SO₃)90-95%Highly efficient dehydrating agent, shortens time.[5]
Detailed Experimental Protocol: Lab-Scale Synthesis of Morpholine

This protocol is based on established laboratory procedures for the dehydration of diethanolamine using a strong acid.[2][6]

Materials:

  • Diethanolamine (62.5 g)

  • Concentrated Hydrochloric Acid (~50-60 mL) or Sulfuric Acid

  • Calcium Oxide (50 g) or Sodium Hydroxide

  • Potassium Hydroxide (20 g, for drying)

  • Sodium metal (~1 g, optional for final drying)

Procedure:

  • Acidification: To a 500 mL round-bottom flask equipped with a thermocouple and a condenser, add 62.5 g of diethanolamine. Slowly and with stirring, add concentrated hydrochloric acid dropwise. The reaction is highly exothermic; use a cooling bath if necessary. Continue adding acid until the mixture is strongly acidic (pH ~1).[2]

  • Dehydration/Cyclization: Heat the resulting diethanolamine hydrochloride solution. Water will begin to distill off. Continue heating until the internal temperature of the mixture reaches 200-210°C. Maintain this temperature for 15 hours.[1][2]

  • Solidification: After 15 hours, stop heating and allow the mixture to cool to approximately 160°C. Pour the hot, viscous liquid into a ceramic or glass dish to solidify. Caution: Do not let it cool completely in the flask, as it will solidify and be very difficult to remove.[2]

  • Neutralization: Once cooled, grind the solidified morpholine hydrochloride paste. In a separate container, thoroughly mix the ground paste with 50 g of powdered calcium oxide.[2]

  • Distillation: Transfer the mixture to a round-bottom flask suitable for direct flame distillation. Heat the flask strongly with a flame. A crude, wet, and often dark morpholine will distill over. Collect the distillate.[2]

  • Initial Drying: Transfer the crude distillate to a flask and add 20 g of potassium hydroxide pellets. Stir for 30-60 minutes to absorb the majority of the water.[2]

  • Phase Separation: Decant or filter the morpholine from the potassium hydroxide. If two layers are present, transfer to a separatory funnel and separate the upper morpholine layer from the lower aqueous layer.[2]

  • Final Purification: For a highly pure product, add a small piece of sodium metal (~1 g) to the dried morpholine and reflux for one hour. Rearrange the apparatus for fractional distillation and collect the pure morpholine fraction boiling between 126-129°C.[1][2] A typical yield for this lab-scale procedure is 35-50%.[2][13]

Experimental Workflow Diagram

G Start Start: Diethanolamine Acid 1. Acidification (Conc. HCl or H₂SO₄, pH ~1) Start->Acid Heat 2. Dehydration & Cyclization (200-210°C, 15h) Acid->Heat Cool 3. Cool & Solidify (Pour at 160°C) Heat->Cool Neutralize 4. Neutralization & Distillation (Mix with CaO, Flame Distill) Cool->Neutralize Dry 5. Drying & Purification (KOH, then Fractional Distillation) Neutralize->Dry End Product: Pure Morpholine Dry->End

Caption: Step-by-step workflow for morpholine synthesis.

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Google Patents. (Date not available).
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting guide for the synthesis of morpholine compounds.
  • Google Patents. (Date not available).
  • ACS Publications. (Date not available). Recovery of morpholine via reactive extraction.
  • Ataman Kimya.
  • Google Patents. (Date not available).
  • PMC. (Date not available). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • Ataman Kimya.
  • Dissertation. (Date not available).
  • BenchChem. (2025). Side-by-side comparison of synthesis routes for morpholine-based compounds.
  • Henan Haofei Chemical Co.,Ltd. (2018). Morpholine production method.
  • ChemRxiv. (Date not available).
  • BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
  • ACS Publications. (2015).
  • YouTube. (2022).
  • ResearchGate. (2020).
  • ACS Publications. (2022).
  • ChemCeed. (2022). Everything You Need to Know About Morpholine.
  • PMC. (Date not available).
  • PMC. (Date not available). A New Strategy for the Synthesis of Substituted Morpholines.
  • NCBI. (Date not available). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.

Sources

Technical Support Center: Scalable Synthesis of Chiral 2-Substituted Morpholines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scalable synthesis of chiral 2-substituted morpholines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing these valuable scaffolds. Chiral 2-substituted morpholines are privileged structures in modern drug discovery, yet their efficient and enantioselective synthesis on a large scale presents significant challenges.

This document moves beyond simple protocols to provide in-depth, field-proven insights into the most reliable synthetic strategies, offering robust troubleshooting guides and addressing the frequently asked questions our team encounters.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of chiral 2-substituted morpholines considered more challenging than their 3-substituted counterparts?

A1: The primary difficulty lies in the stereocenter at the 2-position, which is adjacent to the ring oxygen. This position presents a more sterically congested environment and is influenced by the electron-rich nature of the oxygen atom. These factors can lead to low reactivity of synthetic precursors, making it difficult to achieve high conversion and enantioselectivity.[1][2] The introduction of an N-acyl directing group is a common and effective strategy to activate enamine-type substrates for subsequent transformations like asymmetric hydrogenation.[1][2]

Q2: What are the main strategic approaches to establishing the C2-stereocenter?

A2: Broadly, asymmetric syntheses can be categorized by when the key stereocenter is formed relative to the ring-closing event.[1][2][3]

  • Strategy A: Stereocenter Formation Before Cyclization: This involves using a chiral starting material (e.g., a chiral amino alcohol) and cyclizing it to form the morpholine ring. While straightforward, this often relies on the availability of the requisite chiral pool starting materials.

  • Strategy B: Stereocenter Formation During Cyclization: This approach, which includes methods like organocatalyzed intramolecular aza-Michael additions or metal-catalyzed allylic substitutions, constructs the ring and the stereocenter simultaneously.[1][4]

  • Strategy C: Stereocenter Formation After Cyclization: This highly efficient strategy involves creating a prochiral unsaturated morpholine (a dehydromorpholine or 1,4-oxazine) and then using a catalytic asymmetric reaction, such as hydrogenation, to set the stereocenter.[1] This is often the most scalable and versatile approach.

Q3: My downstream reaction involves N-alkylation of the morpholine product. Are there any reactivity considerations I should be aware of?

A3: Yes. The presence of the ether oxygen atom withdraws electron density from the nitrogen. This makes the morpholine nitrogen less nucleophilic and less basic than structurally similar secondary amines like piperidine.[5] Consequently, you may require slightly more forcing conditions (e.g., higher temperature, stronger electrophile, or longer reaction times) for N-alkylation reactions compared to analogous piperidine substrates.

Q4: How is enantiomeric excess (% ee) typically determined for these compounds?

A4: The standard and most reliable method for determining the enantiomeric excess of chiral morpholines is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (chiral column).[1][] Supercritical Fluid Chromatography (SFC) is also an excellent, often faster, alternative for chiral separations.[]

Core Methodology: Asymmetric Hydrogenation of Dehydromorpholines

Transition-metal-catalyzed asymmetric hydrogenation is one of the most powerful, atom-economical, and scalable methods for producing chiral molecules.[1] This approach has been successfully applied to the synthesis of 2-substituted morpholines with exceptional results. The general workflow involves the synthesis of a prochiral dehydromorpholine intermediate, followed by a highly enantioselective hydrogenation step.

Experimental Workflow: Asymmetric Hydrogenation

G cluster_0 Step 1: Dehydromorpholine Synthesis cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Deprotection & Analysis A Starting Materials (e.g., Amino alcohol, α-haloketone) B Cyclization & Dehydration A->B C N-Acylation (Activation Step) B->C D Prochiral Dehydromorpholine (Substrate for Hydrogenation) C->D G Hydrogenation Reactor (Substrate + Activated Catalyst) D->G E [Rh(COD)Cl]₂ + Chiral Ligand (e.g., SKP) F Catalyst Activation E->F F->G I Chiral 2-Substituted Morpholine (High ee, High Yield) G->I H H₂ Pressure (10-50 atm) Room Temp to 50°C H->G J Removal of N-Acyl Group (e.g., Pd/C, H₂) I->J K Final Product (Free N-H Morpholine) J->K L Purification & Analysis (Chromatography, Chiral HPLC) K->L

Caption: Workflow for Scalable Asymmetric Hydrogenation of Morpholines.

Detailed Protocol: Rh-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from state-of-the-art methods demonstrating high yields and enantioselectivities.[1][2]

Materials:

  • N-Acylated 2-substituted dehydromorpholine (1.0 equiv)

  • [Rh(COD)Cl]₂ (0.005 equiv, 0.5 mol%)

  • Chiral bisphosphine ligand (e.g., SKP) (0.011 equiv, 1.1 mol%)

  • Anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Hydrogen gas (high purity)

Equipment:

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • High-pressure autoclave/hydrogenation reactor equipped with a stirrer

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Catalyst Preparation (In a glovebox):

    • To a clean, dry vial, add [Rh(COD)Cl]₂ and the chiral bisphosphine ligand.

    • Add anhydrous, degassed solvent (e.g., DCM) and stir the mixture at room temperature for 30-60 minutes to form the active catalyst complex. The solution will typically change color.

  • Reaction Setup:

    • In a separate flask, dissolve the N-acylated dehydromorpholine substrate in the reaction solvent.

    • Transfer this substrate solution to the autoclave.

    • Using a cannula or syringe, transfer the pre-formed catalyst solution to the autoclave.

  • Hydrogenation:

    • Seal the autoclave securely.

    • Purge the reactor headscape with hydrogen gas 3-5 times to remove any residual air.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 30-50 atm).[4]

    • Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature to 50°C).

    • Monitor the reaction progress by checking hydrogen uptake or by periodically analyzing aliquots via TLC or LC-MS (after careful and safe depressurization and purging). Reactions are typically complete within 12-24 hours.[4]

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen or argon.

    • Concentrate the reaction mixture in vacuo.

    • The crude product can be purified by flash column chromatography on silica gel to yield the highly enantioenriched N-acylated morpholine.

  • Analysis:

    • Determine the enantiomeric excess (% ee) of the purified product by chiral HPLC analysis. Excellent results, often >95% ee, are expected.[1]

Key Causality and Insights:
  • The Chiral Ligand: The choice of the bisphosphine ligand is paramount. Ligands with a large "bite angle," like SKP, have been shown to form a rigid and effective chiral pocket around the rhodium center, which is essential for high enantioselectivity.[1]

  • The N-Acyl Group: This group serves a dual purpose. It activates the otherwise electron-rich double bond of the dehydromorpholine, making it more susceptible to hydrogenation.[1][2] It also acts as a coordinating group, helping to lock the substrate into a specific orientation within the catalyst's chiral environment, thereby dictating the facial selectivity of the hydrogen addition.

  • Scalability: This method has been successfully demonstrated on a gram scale with no significant loss of yield or enantioselectivity, highlighting its industrial applicability.[1][4] Decreasing catalyst loading is often possible on a larger scale by slightly increasing reaction time or temperature.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of chiral 2-substituted morpholines.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion in Asymmetric Hydrogenation 1. Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur, water, oxygen) can deactivate the sensitive Rhodium catalyst. 2. Inactive Catalyst: Improper preparation or handling of the catalyst complex. 3. Low Substrate Reactivity: The dehydromorpholine substrate is inherently unreactive.[1][2]1. Purify Reactants: Ensure the substrate is highly pure. Use anhydrous, degassed solvents. Use high-purity hydrogen gas, preferably with an in-line purifier. 2. Handle with Care: Prepare the catalyst under an inert atmosphere (glovebox/Schlenk line). Ensure complete dissolution and complex formation before adding to the reactor. 3. Check Activation: Confirm that an activating group (e.g., N-Cbz, N-Boc) is present on the morpholine nitrogen. Without it, reactivity is extremely low.[1][2]
Poor Enantioselectivity (% ee) 1. Incorrect Ligand: The chosen chiral ligand is not optimal for the specific substrate. 2. Racemization: A non-chiral background reaction is occurring, or the product is racemizing under the reaction or work-up conditions. 3. Oxygen Contamination: The presence of oxygen can damage the chiral ligand and lead to non-selective hydrogenation pathways.1. Ligand Screening: Screen a small panel of chiral bisphosphine ligands. For 2-substituted morpholines, ligands with large bite angles are a good starting point.[1] 2. Ensure Inert Conditions: Maintain strict anaerobic conditions throughout the reaction. Avoid acidic or basic work-up conditions that could potentially epimerize the C2 position if it carries an acidic proton. 3. Rigorous Degassing: Thoroughly purge the reactor with inert gas before introducing hydrogen. Use solvents that have been degassed by methods like freeze-pump-thaw or sparging with argon.
Formation of Side Products 1. Over-reduction: If other reducible functional groups are present on the molecule, they may be reduced under the hydrogenation conditions. 2. Incomplete Cyclization: In precursor synthesis, incomplete conversion can leave starting materials like 2-(2-aminoethoxy)ethanol in the product mixture.[7] 3. Condensation Reactions: High temperatures during certain cyclization methods can lead to undesired oligomerization or condensation byproducts.[8]1. Chemoselectivity: Use milder conditions (lower pressure, lower temperature). If necessary, protect other sensitive functional groups prior to hydrogenation. 2. Drive Cyclization: In precursor synthesis, ensure efficient water removal (e.g., Dean-Stark trap) or use appropriate cyclization reagents to drive the reaction to completion.[7] 3. Optimize Temperature: Carefully screen the temperature for cyclization steps to find a balance between reaction rate and byproduct formation.
Difficulty with Purification 1. Polarity Issues: The morpholine oxygen and nitrogen can make the compounds very polar, leading to streaking on silica gel columns. 2. Co-elution of Enantiomers: Enantiomers cannot be separated on standard silica gel. 3. Residual Catalyst: Traces of the metal catalyst may remain in the product.1. Modify Mobile Phase: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent to improve peak shape for basic morpholine products. 2. Use Chiral Chromatography: For analytical or preparative separation of enantiomers, chiral HPLC or SFC is required.[] 3. Treatment: Stir the purified product in a solvent with a metal scavenger (e.g., silica-thiol) or perform an aqueous wash designed to remove metal salts.
Troubleshooting Logic Flow

G start Experiment Fails (Low Yield / Low ee) q1 Was Conversion Low? start->q1 check_catalyst Verify Catalyst Activity: 1. Re-purify substrate & solvent. 2. Prepare fresh catalyst under inert gas. 3. Confirm N-activating group is present. q1->check_catalyst Yes q2 Was Enantioselectivity (% ee) Low? q1->q2 No success Problem Solved check_catalyst->success check_ee Address Selectivity: 1. Ensure rigorous anaerobic conditions. 2. Screen alternative chiral ligands. 3. Check for product racemization during workup. q2->check_ee Yes q3 Were Side Products Observed? q2->q3 No check_ee->success check_side_products Improve Selectivity: 1. Adjust T & Pressure to avoid over-reduction. 2. Optimize precursor synthesis to completion. 3. Characterize byproducts to diagnose pathway. q3->check_side_products Yes q3->success No, consult specialist check_side_products->success

Sources

Technical Support Center: Optimizing Catalyst Loading in the Synthesis of Disubstituted Morpholines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of disubstituted morpholines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to catalyst loading. Our goal is to empower you with the knowledge to not only solve common issues but also to proactively optimize your synthetic routes for higher yields, better purity, and improved efficiency.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the synthesis of a disubstituted morpholine is significantly lower than expected. Could the catalyst loading be the issue?

A1: Absolutely. Suboptimal catalyst loading is a frequent cause of low yields in morpholine synthesis.[1] Several factors related to the catalyst can be at play:

  • Insufficient Catalyst: The reaction may not proceed to completion if the amount of catalyst is too low, resulting in a significant amount of unreacted starting materials.[1]

  • Catalyst Deactivation: Impurities in your starting materials or solvents can poison the catalyst, reducing its activity over the course of the reaction.[2] It is also possible for high-molecular-weight byproducts to foul the catalyst surface.[2]

  • Inappropriate Catalyst Type: Not all catalysts are suitable for every synthetic route to disubstituted morpholines. The choice of catalyst is critical and depends on the specific reaction mechanism (e.g., dehydration, carboamination, etc.).[3][4]

Q2: I'm observing the formation of multiple side products. How can I improve the selectivity by adjusting the catalyst loading?

A2: The formation of side products is a common challenge directly influenced by catalyst loading and reaction conditions.[1] Here’s how you can address this:

  • Control of Reaction Temperature: Temperature is a critical parameter for selectivity.[1][5] In some cases, a higher catalyst loading might allow for a lower reaction temperature, which can suppress the formation of undesired byproducts.

  • Minimizing Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of your target morpholine.[1] Optimizing the catalyst loading can help to favor the desired reaction pathway. For instance, in palladium-catalyzed carboamination reactions, competing Heck arylation can be an issue.[3]

  • Purity of Starting Materials: Ensure your starting materials are free of impurities that could lead to side reactions.[1]

Q3: Is it possible for the catalyst loading to be too high? What are the potential negative consequences?

A3: Yes, excessive catalyst loading can be detrimental to your synthesis for several reasons:

  • Increased Side Reactions: Higher catalyst concentrations can sometimes accelerate undesired side reactions, leading to a more complex product mixture and lower purity.[6]

  • Difficult Purification: A higher catalyst load can complicate the purification process, as residual catalyst or catalyst-derived impurities may need to be removed.

  • Cost and Sustainability: From a process chemistry perspective, minimizing catalyst loading is crucial for reducing costs and improving the overall sustainability of the synthesis.

Troubleshooting Guides

This section provides structured approaches to diagnose and resolve specific issues related to catalyst loading in the synthesis of disubstituted morpholines.

Troubleshooting Low Yield

If you are experiencing low yields, a systematic approach to investigating the catalyst loading is recommended.

dot

Caption: A workflow for troubleshooting low reaction yields.

Experimental Protocol: Catalyst Loading Screen

This protocol provides a general framework for systematically optimizing the catalyst loading for your specific synthesis.

Materials:

  • Your starting materials (e.g., amino alcohol and corresponding electrophile)

  • Anhydrous solvent

  • Catalyst of choice (e.g., Pd(OAc)₂, FeCl₃·6H₂O)[4][5]

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Reaction vessels (e.g., vials or round-bottom flasks)

  • Stirring apparatus

  • Analytical equipment for reaction monitoring (e.g., TLC, GC, HPLC)[7]

Procedure:

  • Setup: In a glovebox or under an inert atmosphere, prepare a series of reaction vessels.

  • Reagents: To each vessel, add your starting materials and solvent at the desired concentration.

  • Catalyst Addition: Add varying amounts of the catalyst to each vessel. A typical screening range could be 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, and 10 mol%.

  • Reaction: Seal the vessels and begin stirring at the desired reaction temperature.

  • Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture. Quench the reaction in the aliquot and analyze it by TLC, GC, or HPLC to determine the conversion of starting material and the formation of the desired product and any byproducts.

  • Analysis: After the reactions are complete (or have reached a plateau), work up each reaction and isolate the product. Determine the yield and purity for each catalyst loading.

Data Presentation:

Summarize your findings in a table for easy comparison.

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield (%)Purity (%)
0.524302595
1.024757092
2.012989590
5.08>999685
10.04>999480

This is example data and will vary based on the specific reaction.

Troubleshooting Side Product Formation

When faced with significant side product formation, a systematic evaluation of catalyst loading and other reaction parameters is necessary.

dot

Caption: A decision-making workflow for improving reaction selectivity.

Concluding Remarks

Optimizing catalyst loading is a critical step in developing a robust and efficient synthesis of disubstituted morpholines. By systematically evaluating the impact of catalyst concentration on yield and selectivity, researchers can overcome common synthetic hurdles. Remember that the optimal catalyst loading is often a balance between reaction rate, yield, purity, and cost. This guide provides a foundational framework for your optimization studies. For more complex issues, consulting the primary literature for analogous transformations is always recommended.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of morpholine compounds.
  • Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of Morpholine Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Reaction Monitoring for Morpholine Synthesis.
  • Pharmaceutical Intermediates, Electronic Chemicals, Aromatic Fragrance Suppliers. (2023, November 30). Liquid phase method for morpholine.
  • Aubineau, T., Dupas, A., Zeng, T., Cossy, J., & An, J. (2020).
  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • Wolfe, J. P., & Rossi, M. A. (2010). A new strategy for the synthesis of substituted morpholines. Organic letters, 12(12), 2784-2787.
  • Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
  • Benchchem. (n.d.). side reactions and byproduct formation in morpholine synthesis.
  • S. M. A. Quadri, S. H. R. Abdi, N. Khan, I. R. Siddiqui, and C. Singh, “A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions,” Molbank, vol. 2023, no. 3, p. M1704, Jul. 2023, doi: 10.3390/M1704.

Sources

Technical Support Center: Minimizing Byproducts in the Synthesis of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of morpholine and its derivatives, with a focus on minimizing the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the industrial synthesis of morpholine?

A1: In the two primary industrial routes, specific byproducts are characteristic. The dehydration of diethanolamine (DEA) using strong acids like sulfuric acid can produce N-ethylmorpholine and high-molecular-weight condensation products ("heavies").[1] The more modern route, reacting diethylene glycol (DEG) with ammonia over a hydrogenation catalyst, can also yield N-ethylmorpholine and may have issues with incomplete conversion, leaving behind the intermediate 2-(2-aminoethoxy)ethanol (AEE).[1]

Q2: How does reaction temperature impact byproduct formation in the DEA dehydration route?

A2: Temperature control is critical. For the acid-catalyzed dehydration of DEA, temperatures between 180-210°C are typically required for efficient cyclization.[2] Temperatures below this range can lead to incomplete reaction and low yields. Conversely, excessively high temperatures can cause charring and promote the formation of undesired side products.[2] A stable and accurately monitored temperature is crucial for maximizing the yield of the desired morpholine product.[2]

Q3: What is the role of the catalyst in controlling selectivity?

A3: The catalyst's role is pivotal in directing the reaction towards the desired product. In the synthesis of morpholine from DEG and ammonia, hydrogenation catalysts like nickel, copper, or cobalt on an alumina support are common.[1] The choice of catalyst and its preparation method directly influence selectivity and yield.[1] For N-alkylation of morpholine with alcohols, a CuO-NiO/γ-Al2O3 catalyst has shown high conversion and selectivity, though selectivity can decrease at higher temperatures due to ring-opening reactions.[3]

Q4: Can the choice of solvent influence the purity of N-substituted morpholine derivatives?

A4: Yes, the solvent plays a significant role. For instance, in N-alkylation reactions, polar aprotic solvents such as DMF or acetonitrile are often used and can lead to high yields.[4] The solvent can affect the solubility of reactants and intermediates, influence the reaction rate, and in some cases, participate in side reactions. Careful selection and purification of the solvent are necessary to avoid introducing impurities.

Q5: How can I effectively remove byproducts and purify my final morpholine derivative?

A5: Purification strategies depend on the nature of the byproducts. Fractional distillation is a common and effective method for separating morpholine (boiling point ~128-129°C) from less volatile byproducts.[2][5] For non-volatile impurities or products that are solids, column chromatography is a powerful tool. Using a basic modifier like triethylamine in the mobile phase can improve the separation of amine-containing compounds on silica gel.[6] It is also critical to thoroughly dry the product, as morpholine is highly hygroscopic and readily absorbs moisture from the air.[2]

Troubleshooting Guides

Guide 1: High Levels of N-Ethylmorpholine and Other Heavies in DEA Dehydration
  • Problem: GC-MS or HPLC analysis shows significant peaks corresponding to N-ethylmorpholine and other high-molecular-weight byproducts, resulting in low purity of the desired morpholine.

  • Underlying Cause: This issue often arises from excessive reaction temperatures or prolonged reaction times, which can promote side reactions. The use of certain acid catalysts, like oleum (fuming sulfuric acid), can minimize byproduct formation by allowing for shorter reaction times compared to concentrated sulfuric acid.[7]

  • Troubleshooting Protocol:

    • Temperature Optimization: Carefully monitor and control the reaction temperature to remain within the optimal range (typically 180-210°C).[2] Use a calibrated high-temperature thermometer or thermocouple.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC). Avoid unnecessarily long heating times once the reaction has reached completion. For the oleum-based method, reaction times can be as short as 30 minutes.[7]

    • Catalyst Choice: If using the traditional sulfuric acid method, consider switching to oleum, which has been shown to produce yields of 90-95% with shorter reaction times, thus minimizing byproduct formation.[7]

    • Purification: After neutralization of the reaction mixture, perform a careful fractional distillation. Collect the fraction boiling between 126-129°C for pure morpholine.[5]

Guide 2: Incomplete Conversion and Presence of 2-(2-aminoethoxy)ethanol (AEE) Intermediate
  • Problem: Analysis of the reaction mixture from the DEG/ammonia process reveals a substantial amount of unreacted AEE, leading to low conversion to morpholine.

  • Underlying Cause: This problem typically points to issues with catalyst activity, reaction pressure, or temperature. The catalyst may be deactivated, or the reaction conditions may not be sufficient to drive the cyclization of the AEE intermediate.[1]

  • Troubleshooting Protocol:

    • Catalyst Activity Check: Ensure the hydrogenation catalyst is active. If it has been used previously, consider regeneration or replacement. Impurities in the starting materials can poison the catalyst.[1]

    • Reaction Conditions Review: The reaction of DEG with ammonia is conducted at high temperature and pressure.[1] Verify that the reactor is reaching and maintaining the target temperature (150-400°C) and pressure (30-400 atmospheres).[8]

    • Stoichiometry: Check the molar ratio of ammonia to DEG. A sufficient excess of ammonia is often required to drive the reaction forward.

    • Analytical Monitoring: Utilize in-situ monitoring techniques like ATR-FTIR or offline methods such as GC to track the consumption of AEE and the formation of morpholine in real-time.[9] This allows for precise determination of the reaction endpoint.

Data & Visualizations

Table 1: Effect of Catalyst on N-Alkylation of Morpholine with Methanol

Catalyst SystemReaction Temp (°C)Morpholine Conversion (%)N-Methylmorpholine Selectivity (%)
CuO-NiO/γ-Al2O322095.393.8
CuO-NiO/γ-Al2O3>220>95.3Decreased

Data adapted from a study on the N-alkylation of morpholine.[3] The decrease in selectivity at higher temperatures is attributed to the ring-opening of the morpholine structure.

Diagram 1: Key Synthetic Pathways and Byproduct Formation

cluster_0 Dehydration Route cluster_1 Amination Route DEA Diethanolamine (DEA) Morph_HCl Morpholine HCl DEA->Morph_HCl H2SO4 or HCl 180-210°C Byproduct_Heavies Heavies / Polymers DEA->Byproduct_Heavies High Temp Side Rxn Morpholine Morpholine (Desired) Morph_HCl->Morpholine Base (e.g., CaO) Distillation DEG Diethylene Glycol (DEG) AEE AEE Intermediate DEG->AEE NH3, H2 Catalyst Morpholine_2 Morpholine (Desired) AEE->Morpholine_2 Cyclization Byproduct_AEE Unreacted AEE AEE->Byproduct_AEE Incomplete Rxn

Caption: Primary industrial synthesis routes for morpholine and key byproduct pathways.

Diagram 2: Troubleshooting Workflow for Byproduct Minimization

cluster_params 3. Adjust ONE Parameter start Problem: High Byproduct Level identify 1. Identify & Quantify Byproduct (GC-MS, HPLC, NMR) start->identify hypothesize 2. Hypothesize Cause (Temp? Catalyst? Time?) identify->hypothesize temp Adjust Temperature hypothesize->temp catalyst Change Catalyst/Reagent hypothesize->catalyst time Modify Reaction Time hypothesize->time rerun 4. Rerun Experiment temp->rerun catalyst->rerun time->rerun analyze 5. Re-analyze Product rerun->analyze decision Byproduct Minimized? analyze->decision end_ok Adopt Optimized Protocol decision->end_ok Yes end_nok Return to Step 2 decision->end_nok No

Caption: Logical workflow for troubleshooting morpholine synthesis.

References

  • BenchChem. (2025). side reactions and byproduct formation in morpholine synthesis. BenchChem Technical Support.
  • BenchChem. (n.d.). Identifying and removing impurities in Morpholine-4-carboxamide reactions. BenchChem Technical Support.
  • Google Patents. (n.d.).
  • BenchChem. (2025). Technical Support Center: Reaction Monitoring for Morpholine Synthesis. BenchChem Technical Support.
  • BenchChem. (n.d.).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • Thermo Fisher Scientific. (n.d.).
  • Chemwill Asia. (n.d.). Morpholine 110-91-8 manufacturer.
  • Chen, D., et al. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2021, October 8).
  • NileRed. (2022, August 1).
  • Li, Q., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • National Institutes of Health. (2017, January 19). De Novo Assembly of Highly Substituted Morpholines and Piperazines. PMC.
  • Google Patents. (n.d.).

Sources

Validation & Comparative

X-ray crystallography for structural validation of morpholine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallography for Structural Validation of Morpholine Derivatives: A Comparative Guide

Introduction

Morpholine—a six-membered heterocyclic ring containing both oxygen and nitrogen—is a privileged scaffold in medicinal chemistry. It serves as a critical pharmacophore in blockbuster therapeutics ranging from gefitinib (EGFR inhibitor) to experimental phosphatidylinositol 3-kinase (PI3K) inhibitors like ZSTK474[1][2]. The oxygen atom acts as a potent hydrogen-bond acceptor, while the nitrogen modulates the compound's basicity and aqueous solubility.

Because the morpholine ring predominantly adopts a puckered chair conformation to minimize torsional strain, the precise orientation of its substituents (N-axial vs. N-equatorial) dictates the three-dimensional topology of the drug[2]. Validating this exact stereochemistry is paramount for rational drug design. This guide objectively compares X-ray crystallography against Nuclear Magnetic Resonance (NMR) spectroscopy and Cryogenic Electron Microscopy (Cryo-EM), providing actionable experimental protocols and structural data for drug development professionals.

Part 1: Comparative Analysis of Structural Validation Modalities

To elucidate the binding mode and conformational equilibrium of a small molecule, researchers must select the appropriate biophysical technique. While X-ray crystallography remains the gold standard for atomic-resolution stereochemistry, NMR and Cryo-EM offer complementary insights[3].

Table 1: Quantitative and Qualitative Comparison of Structural Validation Techniques

FeatureX-Ray CrystallographySolution NMR SpectroscopyCryo-Electron Microscopy (Cryo-EM)
Resolution Limit < 1.0 Å (Atomic)Atomic (Solution state)2.0 – 3.0 Å (Near-atomic)
Primary Application Exact 3D coordinates, dihedral angles, and stereochemistry.Conformational dynamics, ring inversion rates, and solution equilibrium.Large macromolecular complexes (>100 kDa) and membrane proteins.
Sample Requirements High-quality single crystals (0.1–0.5 mm); 10-15 mg/mL protein.Highly soluble sample (mM range) in deuterated solvent.Low volume/concentration (3-4 µL at ~1 mg/mL); flash-frozen on grids.
Morpholine Insight Unambiguous assignment of N-axial vs. N-equatorial states in the binding pocket.Time-averaged coupling constants (

) to calculate conformer populations.
Overall architecture of the target-ligand complex; limited small-molecule detail.
Limitations Requires crystal growth (often a bottleneck); static snapshot only.Complex interpretation for large protein-ligand complexes (>30 kDa).Resolution often insufficient to resolve subtle small-molecule stereochemistry.

Causality in Technique Selection: For morpholine derivatives, the energy difference between the N-equatorial and N-axial chair conformers is remarkably subtle (often < 1 kcal/mol). Advanced mass spectrometric studies, such as infrared resonant vacuum ultraviolet (VUV) photoionization, have pinpointed the adiabatic ionization thresholds to determine this stability[4]. However, when bound to a kinase, the local electrostatic environment forces the morpholine ring into a specific conformation. X-ray crystallography is the only technique that provides the electron density maps necessary to unambiguously measure the endocyclic dihedral angles and confirm the exact puckering of the chair conformation in the bound state[2][5]. Cryo-EM, despite its "resolution revolution," often lacks the sub-angstrom precision required to differentiate these subtle ring puckers in small molecules[3][5].

Part 2: Structural Validation Workflow

The integration of these techniques forms a robust pipeline. NMR is utilized for initial dynamic screening, followed by co-crystallization for definitive validation.

Workflow Synth Compound Synthesis & Purification NMR Solution NMR (Dynamic Screening) Synth->NMR Purity Check Cryst Co-Crystallization (Protein-Ligand) NMR->Cryst Conformational Equilibrium Diff X-Ray Diffraction Data Collection Cryst->Diff Single Crystals Refine Structural Refinement & Electron Density Diff->Refine Phase & Amplitude Valid Stereochemical Validation Refine->Valid R-free / Omit Maps

Experimental workflow for the structural validation of morpholine derivatives.

Part 3: Step-by-Step X-Ray Crystallography Protocol

To ensure scientific integrity, the crystallographic workflow must operate as a self-validating system. The following protocol outlines the co-crystallization of a morpholine-based kinase inhibitor[1].

1. Protein Expression and Purification:

  • Action: Express the target kinase (e.g., PI3K) in an Sf9 insect cell system. Purify using Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC).

  • Causality: High homogeneity (>95% purity) is mandatory. Impurities disrupt the crystal lattice, leading to poor diffraction or failure to crystallize.

2. Ligand Preparation and Co-Crystallization:

  • Action: Dissolve the morpholine derivative in 100% DMSO (100 mM stock). Incubate the purified protein (10 mg/mL) with a 3-fold molar excess of the ligand for 2 hours on ice. Set up vapor diffusion hanging drops (1 µL complex + 1 µL reservoir solution).

  • Causality: Pre-incubation ensures the ligand occupies the binding pocket, stabilizing the protein into a uniform conformational state conducive to crystal lattice formation.

3. X-Ray Diffraction Data Collection:

  • Action: Harvest crystals using a nylon loop, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen (100 K). Collect diffraction data using a synchrotron radiation source.

  • Causality: Cryocooling mitigates radiation damage from the high-intensity X-ray beam, preserving the delicate atomic coordinates of the morpholine ring.

4. Structure Determination and Refinement (Self-Validating System):

  • Action: Solve the phase problem using Molecular Replacement (MR) with a homologous search model. Refine the structure using alternating cycles of computational refinement (e.g., Phenix) and manual building (e.g., Coot).

  • Validation: Calculate an

    
     omit map. By intentionally deleting the morpholine ligand from the model and recalculating the electron density, the reappearance of positive density unambiguously proves the ligand's presence and conformation, eliminating model bias. Monitor the 
    
    
    
    and
    
    
    values; a divergence of >5% indicates overfitting.

Part 4: Experimental Data & Conformational Insights

The morpholine ring's geometry is defined by its endocyclic dihedral angles. X-ray crystallographic data consistently validates the puckered nature of the chair conformation[6].

Table 2: Representative Endocyclic Dihedral Angles of a Morpholine Ring (Chair Conformation) Derived from X-ray Data[6]

Dihedral AngleRepresentative Value (°)Structural Implication
N1—C1—C2—O155.81Confirms standard chair pucker.
C1—C2—O1—C3-54.11Indicates minimal torsional strain.
C2—O1—C3—C454.11Symmetrical oxygen vertex.
O1—C3—C4—N1-55.81Balances the opposing C-C bond.
C3—C4—N1—C155.81Defines the nitrogen pyramidalization.
C4—N1—C1—C2-55.81Completes the rigid six-membered ring.

Biological Context: The PI3K Pathway The precise conformation of the morpholine ring is not merely an academic curiosity; it is the physical basis of drug efficacy. In PI3K inhibitors, the morpholine oxygen frequently forms a critical hydrogen bond with the hinge region of the kinase (e.g., Val851 in PI3K


)[1][2].

PI3K RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Enzyme (ATP Binding Pocket) RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation Morpholine Morpholine Derivative (e.g., ZSTK474) Morpholine->PI3K Competitive Inhibition AKT AKT Activation PIP3->AKT Recruitment mTOR mTOR Signaling (Cell Survival) AKT->mTOR Pathway Cascade

PI3K/AKT/mTOR signaling pathway and targeted inhibition by morpholine derivatives.

By utilizing X-ray crystallography, researchers can visualize this exact hydrogen-bonding network, allowing for the rational design of derivatives with enhanced affinity and selectivity. While NMR and Cryo-EM provide indispensable data regarding solution dynamics and macromolecular context, X-ray crystallography remains the definitive tool for the structural validation of small-molecule pharmacophores.

References

  • Title: Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM Source: Sygnature Discovery URL: [Link]

  • Title: Comparison of X-ray Crystallography, NMR and EM Source: Creative Biostructure URL: [Link]

  • Title: Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy Source: The Journal of Physical Chemistry Letters - ACS Publications URL: [Link]

Sources

Mass spectrometry for characterization of new morpholine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry for the Characterization of Novel Morpholine Derivatives: A Comparative Guide

Morpholine (tetrahydro-1,4-oxazine) is a privileged scaffold in medicinal chemistry. It is frequently incorporated into drug candidates to modulate basicity, improve aqueous solubility, and enhance target binding via 1[1]. However, the structural characterization and metabolic profiling of new morpholine derivatives present unique analytical challenges. The electron-withdrawing effect of the oxygen atom alters the basicity of the nitrogen, leading to complex fragmentation pathways and the potential generation of reactive electrophilic intermediates during phase I metabolism[1].

As a Senior Application Scientist, I have evaluated numerous mass spectrometry (MS) platforms for the structural elucidation and quantification of these compounds. This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) platforms, detailing the causality behind experimental choices and providing self-validating workflows for morpholine characterization.

Selecting the appropriate MS architecture is dictated by the specific analytical requirement—whether it is resolving isobaric interferences, ensuring isotopic fidelity, or achieving absolute quantitation.

  • Orbitrap (e.g., Q Exactive): Orbitrap analyzers capture image currents from oscillating ions, delivering ultra-high resolving power (often >140,000 at m/z 200). This is essential when characterizing complex biotransformations where mass defects are minimal[2]. However, because ions are trapped in a confined space, space-charge effects can limit the intraspectral dynamic range[3].

  • Quadrupole Time-of-Flight (Q-TOF): Q-TOFs excel in mass accuracy and isotopic fidelity. Because they do not suffer from the same space-charge limitations as ion traps, Q-TOFs maintain accurate isotopic distributions, which is critical for confirming the elemental composition of 4[3][4]. Furthermore, their rapid scan rates perfectly complement narrow ultra-high-performance liquid chromatography (UHPLC) peaks.

  • Triple Quadrupole (QqQ): Utilizing electron multipliers, QqQs offer a superior linear dynamic range (up to 5 orders of magnitude) compared to the microchannel plates (MCPs) in TOFs. They remain the gold standard for routine, high-sensitivity targeted quantitation[3].

Table 1: Quantitative Performance Comparison of MS Platforms for Small Molecule Analysis

PlatformResolving Power (at m/z 200)Mass AccuracyIntraspectral Dynamic RangePrimary Strength for Morpholine Analysis
Orbitrap 70,000 - 500,000< 1-3 ppm~3.5 to 4 ordersUnambiguous structural elucidation of complex metabolites.
Q-TOF 40,000 - 80,000< 1-2 ppm~4 ordersSuperior isotopic fidelity for de novo structural confirmation.
QqQ Unit resolution (~0.7 Da)N/A> 5 ordersHigh-throughput, high-sensitivity targeted MRM quantitation.

Mechanistic Insights: Fragmentation and Bioactivation of Morpholine Rings

Understanding the gas-phase dissociation of morpholine is critical for MS/MS interpretation. Under Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID), the morpholine ring typically undergoes specific cleavages. A prominent event is the 5[5], followed by ring opening that yields characteristic fragment ions (e.g., m/z 166 or m/z 102, depending on the parent scaffold)[5].

In biological systems, the morpholine ring is susceptible to oxidative dealkylation mediated by cytochrome P450 enzymes. This process opens the ring, generating that can cause off-target toxicity. To capture these transient species, we employ a self-validating chemical trapping assay using methoxyamine.

Pathway M Parent Morpholine Derivative (Intact Ring) O1 Oxidative Dealkylation (CYP450 Mediated) M->O1 In Vitro F1 Characteristic Cleavage (e.g., m/z 166 or 102) M->F1 CID/HCD R1 Reactive Aldehyde Intermediate (Ring Opened) O1->R1 T1 Nucleophilic Trapping (Methoxyamine Addition) R1->T1 S1 Stable Oxime Adduct (Detected via MS/MS) T1->S1

Morpholine ring oxidative dealkylation and MS/MS fragmentation pathway.

Table 2: Diagnostic MS/MS Features of Morpholine Derivatives

FeatureMechanismDiagnostic IndicatorAnalytical Value
Neutral Loss of H2O Dehydration of the morpholine oxygen[M+H - 18]+Confirms the presence of the oxygenated heterocycle[5].
m/z 102 Fragment Cleavage of the morpholine ringProduct IonLocalizes modifications (e.g., oxidation) to the core scaffold.
+29 Da Mass Shift Methoxyamine trapping of aldehydeOxime AdductValidates oxidative dealkylation and ring opening.

Experimental Workflow: Self-Validating LC-MS/MS Protocol

To ensure scientific integrity, a protocol cannot simply rely on observing a mass peak; it must integrate orthogonal validation. The following step-by-step methodology describes the characterization of a novel morpholine derivative and the trapping of its reactive metabolites.

Step 1: In Vitro Incubation and Electrophile Trapping

  • Prepare a 10 µM solution of the morpholine derivative in 100 mM potassium phosphate buffer (pH 7.4).

  • Add human liver microsomes (HLMs) at a final protein concentration of 1.0 mg/mL.

  • Self-Validation Step: Split the sample into two cohorts. To Cohort A (Control), add no trapping agent. To Cohort B (Test), add 5 mM methoxyamine (a nucleophile).

  • Initiate the reaction with 1 mM NADPH and incubate at 37 °C for 60 minutes.

  • Terminate the reaction using ice-cold acetonitrile (1:3 v/v), centrifuge at 14,000 rpm for 5 min, and 6[6].

Step 2: Chromatographic Separation (UHPLC)

  • Inject 5 µL of the supernatant onto a C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm).

  • Utilize a gradient mobile phase: (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Causality: The acidic modifier ensures the morpholine nitrogen (pKa ~8.3) remains protonated,7[7].

Step 3: HRMS and MS/MS Acquisition (Orbitrap or Q-TOF)

  • Operate the MS in ESI+ mode. Set the resolving power to at least 70,000 (Orbitrap) or utilize high-resolution mode (Q-TOF).

  • Acquire Full MS scans (m/z 100–1000) coupled with Data-Dependent Acquisition (DDA) for MS/MS.

  • Apply a normalized collision energy (NCE) of 25–35 eV. Note: Orbitrap HCD cells typically require slightly lower collision energy settings (a few eV less) than8[8].

Step 4: Data Analysis and Structural Confirmation

  • Extract ion chromatograms (EICs) for the parent mass and predicted metabolites.

  • Validation: Compare Cohort A and Cohort B. The presence of a +29 Da mass shift (formation of an oxime) exclusively in Cohort B confirms the generation of a reactive aldehyde via morpholine ring opening.

  • Analyze MS/MS spectra for diagnostic product ions (e.g., m/z 102 representing the cleaved morpholine ring).

Workflow N1 Sample Preparation (Incubation & Electrophile Trapping) N2 Chromatographic Separation (UHPLC / C18) N1->N2 N3 High-Resolution MS1 (Orbitrap / Q-TOF) N2->N3 N4 Tandem MS (MS/MS) (HCD / CID Fragmentation) N3->N4 N5 Data Validation (Isotopic Fidelity & Fragment Matching) N4->N5

LC-MS/MS workflow for morpholine derivative characterization and validation.

Conclusion

The structural elucidation of new morpholine derivatives requires a nuanced understanding of both the analyte's chemistry and the mass spectrometer's physics. While Orbitraps provide the ultimate resolving power for complex matrices, Q-TOFs offer superior isotopic fidelity for de novo characterization. By coupling these HRMS platforms with self-validating experimental designs—such as electrophile trapping—researchers can confidently map the fragmentation and metabolic fate of morpholine-based therapeutics.

References

  • Bonomo, M. G., et al. "New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity." Journal of Pharmaceutical and Biomedical Analysis (2024).4

  • Drahos, L., et al. "Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?" Repository of the Academy's Library (2019). 8

  • ResearchGate Community. "Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?" ResearchGate (2018). 3

  • Li, Y., et al. "Reactive intermediates in copanlisib metabolism identified by LC-MS/MS." RSC Advances (2019). Link

  • Al-Ostoot, F. H., et al. "Morpholine as a privileged scaffold for neurodegenerative disease therapeutics." RSC Advances (2026). Link

  • Hopper, J. T. S., et al. "High-resolution mass spectrometry of small molecules bound to membrane proteins." PMC / Nature Methods (2016). 2

  • Zare, M., et al. "Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine." Frontiers in Chemistry (2025). 1

  • Kiskina, A. R., et al. "Investigation of Bemethyl Biotransformation Pathways by Combination of LC–MS/HRMS and In Silico Methods." MDPI / Molecules (2021). 6

  • ResearchGate Community. "Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography-Mass Spectrometry." ResearchGate (2025). 5

  • Acquavia, M. A., et al. "(PDF) New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity." ResearchGate (2025). 7

Sources

The Morpholine Scaffold: A Privileged Structure in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a cornerstone in medicinal chemistry.[1][2] Its unassuming structure belies a remarkable capacity to imbue molecules with desirable pharmacological properties, transforming lead compounds into viable drug candidates.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of morpholine analogues, offering a comparative overview of how subtle structural modifications can profoundly impact biological activity. We will explore the causal relationships behind experimental design choices and provide actionable protocols for researchers in the field.

The Enduring Appeal of the Morpholine Moiety: More Than Just a Solubilizing Group

Historically, the incorporation of a morpholine ring was often a straightforward strategy to enhance the aqueous solubility and metabolic stability of a drug candidate.[4][5] While it excels in this role, its true value lies in its ability to act as a versatile pharmacophore, engaging in specific molecular interactions with biological targets.[3][6] The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen, with its pKa typically in the physiological range, can be protonated, forming crucial ionic interactions.[7] Furthermore, the chair-like conformation of the morpholine ring allows for precise spatial positioning of substituents, a key factor in optimizing binding affinity.[4]

Deconstructing the Morpholine Scaffold: A Guide to SAR-Driven Design

The biological activity of morpholine-containing compounds is exquisitely sensitive to the nature and position of substituents on the heterocyclic ring. Understanding these relationships is paramount for rational drug design.

N-Substitution: The Primary Vector for Activity and Selectivity

The nitrogen atom of the morpholine ring is the most common point of diversification. The choice of the N-substituent is often the primary determinant of the compound's pharmacological profile.

  • Aryl and Heteroaryl Substituents: The introduction of aromatic or heteroaromatic rings at the nitrogen atom is a prevalent strategy across various therapeutic areas. The nature and substitution pattern of these rings are critical for activity. For instance, in a series of anticancer agents, the presence of an electron-withdrawing group, such as a trifluoromethyl group, on a phenyl ring attached to the morpholine nitrogen was found to enhance cytotoxicity.[8] This is likely due to favorable interactions with specific residues in the target protein's binding pocket.

  • Alkyl and Acyl Chains: The length and branching of alkyl chains attached to the morpholine nitrogen can significantly influence lipophilicity and, consequently, cell permeability and bioavailability. In a study of antifungal morpholine analogues, specific alkyl chain lengths were found to be optimal for inhibiting ergosterol biosynthesis.[9] Acylation of the nitrogen can modulate the basicity and introduce additional points of interaction.

C-Substitution: Fine-Tuning Potency and Pharmacokinetics

Substitution on the carbon atoms of the morpholine ring offers a secondary, yet powerful, means of modulating activity and pharmacokinetic properties.

  • Substitution at C-2 and C-6: These positions are adjacent to the oxygen atom. Introducing small alkyl groups at these positions can impact the conformation of the ring and influence how the molecule presents itself to its target. In some cases, this can lead to increased potency. For example, in a series of neonicotinoid insecticides, alkyl substitution at the 2-position of the morpholine ring was well-tolerated and resulted in excellent activity.[10]

  • Substitution at C-3 and C-5: These positions are adjacent to the nitrogen atom. Modifications here can influence the pKa of the nitrogen and the overall shape of the molecule. The introduction of alkyl groups at the 3-position has been shown to increase the anticancer activity of certain morpholine derivatives.[11]

The following diagram illustrates the key positions for substitution on the morpholine ring and their general impact on activity.

SAR_Morpholine cluster_morpholine Morpholine Scaffold N N C5 C5 N->C5 C6 C6 N->C6 N_sub N-Substitution: Primary determinant of activity and selectivity. N->N_sub O O C2 C2 O->C2 C3 C3 C2->C3 C26_sub C2/C6 Substitution: Fine-tunes conformation and potency. C2->C26_sub C3->N C35_sub C3/C5 Substitution: Modulates pKa and molecular shape. C3->C35_sub C5->C6 C5->C35_sub C6->O C6->C26_sub

Caption: Key substitution points on the morpholine ring for SAR studies.

Comparative Analysis of Morpholine Analogues: A Data-Driven Approach

To illustrate the principles of SAR, the following table summarizes the biological activities of a hypothetical series of morpholine analogues targeting a specific kinase. This data is representative of typical findings in medicinal chemistry campaigns.

Compound IDR1 (N-substituent)R2 (C3-substituent)Kinase Inhibition IC50 (nM)Cell Proliferation GI50 (µM)
1a PhenylH50010.2
1b 4-FluorophenylH1503.5
1c 4-(Trifluoromethyl)phenylH250.8
1d Pyridin-4-ylH802.1
2a 4-(Trifluoromethyl)phenylMethyl150.5
2b 4-(Trifluoromethyl)phenylEthyl351.2

Analysis of the Data:

  • Impact of N-substituent (R1): Comparing compounds 1a , 1b , and 1c , the introduction of an electron-withdrawing group on the phenyl ring significantly increases both kinase inhibition and anti-proliferative activity. The trifluoromethyl group in 1c provides the most potent analogue in this series. The pyridinyl analogue 1d also shows good activity, suggesting that a nitrogen atom in the aromatic ring is well-tolerated and may form beneficial interactions.

  • Impact of C3-substituent (R2): The addition of a small methyl group at the C3 position (compound 2a ) further enhances the activity compared to the unsubstituted analogue 1c . This suggests a favorable hydrophobic interaction in a specific pocket of the kinase. However, increasing the size of the alkyl group to ethyl (2b ) leads to a decrease in activity, indicating a potential steric clash.

Experimental Protocols for SAR Studies of Morpholine Analogues

A robust SAR study relies on well-designed and reproducible experimental protocols. The following provides a generalized workflow for the synthesis and biological evaluation of novel morpholine analogues.

General Synthetic Scheme for N-Arylated Morpholine Analogues

A common and versatile method for the synthesis of N-arylated morpholines is the Buchwald-Hartwig amination.

Step 1: Buchwald-Hartwig Amination

  • To a solution of the desired aryl halide (1.0 eq.) and morpholine (1.2 eq.) in an appropriate solvent (e.g., toluene, dioxane) is added a palladium catalyst (e.g., Pd2(dba)3, 2 mol%) and a phosphine ligand (e.g., Xantphos, 4 mol%).

  • A base (e.g., Cs2CO3, 2.0 eq.) is added, and the reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 12-24 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-arylated morpholine.[12]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (GI50).[13][14]

Step 1: Cell Seeding

  • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • The plate is incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

Step 2: Compound Treatment

  • A serial dilution of the test compounds is prepared in the appropriate vehicle (e.g., DMSO).

  • The cells are treated with various concentrations of the compounds (typically ranging from 0.01 to 100 µM) in a final volume of 200 µL per well. A vehicle control (DMSO) is also included.

  • The plate is incubated for another 48-72 hours.

Step 3: MTT Assay

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

Step 4: Data Analysis

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The GI50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

The following diagram outlines the general workflow for an SAR study.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Iteration Design Analogue Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Screening Primary Screening (e.g., Kinase Assay) Characterization->Screening Cellular_Assay Cell-Based Assays (e.g., MTT) Screening->Cellular_Assay SAR_Analysis SAR Analysis Cellular_Assay->SAR_Analysis New_Design Design of New Analogues SAR_Analysis->New_Design New_Design->Design

Caption: A typical workflow for a structure-activity relationship study.

Conclusion and Future Directions

The morpholine scaffold continues to be a highly valuable and privileged structure in drug discovery.[3][6][15] Its unique combination of physicochemical properties and its ability to engage in specific molecular interactions make it a versatile tool for medicinal chemists. A systematic and data-driven approach to SAR studies is crucial for unlocking the full potential of this remarkable heterocycle. Future research will likely focus on the development of novel synthetic methodologies for accessing more complex and diverse morpholine analogues, as well as the exploration of novel bioisosteric replacements to further fine-tune pharmacological profiles.[2][5][16] By understanding the intricate interplay between structure and activity, the scientific community can continue to leverage the power of the morpholine ring to develop the next generation of innovative therapeutics.

References

  • Jain, A., & Sahu, S. K. (2024).
  • Tiwari, R., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 6(10), 1094-1099.
  • Giaginis, C., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.
  • Jain, A., & Sahu, S. K. (2024).
  • Parmbila, S. K., et al. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Advances, 16, 12408-12443.
  • Kaur, H., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(1), 1-20.
  • Parmbila, S. K., et al. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Advances, 16, 12408-12443.
  • Ferreira, L. G., et al. (2020).
  • Singh, A., et al. (2021). Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium falciparum. New Journal of Chemistry, 45(29), 13031-13041.
  • Al-Ghorbani, M. (2020). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum.
  • Singh, A., et al. (2021). Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium falciparum. New Journal of Chemistry, 45(29), 13031-13041.
  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Kumar, S., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry.
  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • Li, Y., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(34), 12727-12743.
  • Costantino, L., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2706-2720.
  • Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions.
  • Cambridge MedChem Consulting. (2024, February 17). Ring Bioisosteres. Retrieved from [Link]

  • Synform. (2022).
  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

  • Costantino, L., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2706-2720.
  • Ataollahi, Z., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry.
  • Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions.
  • Wang, Y., et al. (2018). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 23(11), 2991.
  • Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • Baran, P. S. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024).
  • Scribd. (n.d.). SAR Approaches for Small Molecule Drug Discovery. Retrieved from [Link]

  • StudyGuides.com. (n.d.). Structure-Activity Relationship (SAR) – Study Guide. Retrieved from [Link]

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Comparison of antimicrobial activity of different morpholine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Antimicrobial Efficacy of Morpholine Derivatives: A Technical Guide for Drug Development

Introduction

The rise of multidrug-resistant (MDR) pathogens necessitates the continuous evolution of antimicrobial pharmacophores. Among heterocyclic compounds, morpholine—an aromatic six-membered ring containing both amine and ether functional groups—has emerged as a privileged scaffold in medicinal chemistry[1]. With a pKa of approximately 8.7, morpholine acts as a moderately strong base. When conjugated to other bioactive moieties, it drastically improves water solubility, enhances cell membrane permeability, and optimizes the pharmacokinetic properties of the parent molecule[1]. This guide provides a comparative analysis of recent morpholine derivatives, detailing their antimicrobial efficacy, mechanisms of action, and the experimental protocols required for their validation.

Mechanisms of Action

Morpholine derivatives do not rely on a single pathway; rather, their structural versatility allows them to interact with multiple pathogenic targets simultaneously[1]. The core mechanisms include:

  • DNA Gyrase Inhibition : Certain morpholine derivatives exhibit high binding affinities for bacterial DNA gyrase, outperforming standard antibiotics like ciprofloxacin in in-silico binding models[2]. This halts bacterial DNA replication.

  • Membrane Disruption : The lipophilic nature of the morpholine ring, balanced by its hydrophilicity, allows it to embed into and disrupt the integrity of bacterial and fungal cell membranes[3].

  • Enzymatic Blockade : In fungal pathogens, specific morpholine derivatives act as targeted inhibitors of succinate dehydrogenase within the mitochondrial respiratory chain, effectively disrupting the tricarboxylic acid cycle and inducing pathogen death[1].

MOA Morpholine Morpholine Derivative (Privileged Scaffold) Permeability Enhanced Cell Membrane Permeability Morpholine->Permeability DNA_Gyrase Inhibition of DNA Gyrase (Bactericidal) Permeability->DNA_Gyrase Membrane Disruption of Membrane Integrity Permeability->Membrane Fungal_Enzymes Inhibition of Succinate Dehydrogenase (Fungicidal) Permeability->Fungal_Enzymes

Figure 1: Multi-target mechanistic pathways of morpholine derivatives in antimicrobial action.

Comparative Antimicrobial Efficacy

To objectively evaluate the performance of various morpholine hybrids, we must compare their Minimum Inhibitory Concentrations (MIC) against standard bacterial and fungal strains. The table below synthesizes recent quantitative data across different morpholine functionalizations.

Compound ClassKey ModificationsTarget PathogensMIC RangeEfficacy vs. Standard
Triazole/Thiosemicarbazone Morpholines Fusion with 2,4-DihydroxyacetophenoneE. coli, S. aureus, C. albicans0.29 - 5.30 µMHighly potent; outperformed standard azoles in specific fungal assays[4].
Diazenyl Chalcone Morpholines Hybridization with chalcone moietiesS. typhi, E. coli, A. niger1.95 - 3.91 µg/mLExcellent broad-spectrum activity; high safety profile with low hemolysis[5].
1-Chloro-2-Isocyanatoethane Morpholines Aliphatic morpholine conjugationB. cereus, B. subtilis4 - 32 µg/mLStrong Gram-positive activity; high affinity for DNA gyrase (-5.64 Kcal/mol)[2].
Benzimidazole-Fused Morpholines Schiff base and benzimidazole fusionFungal & Bacterial PathogensStrain-dependentEnhanced membrane disruption; strong computational binding profiles[3].
Thiazolan-4-one Morpholines 4-methoxyphenyl substitutionP. aeruginosa, S. aureusModerate to GoodPotent inhibitory activity; significantly enhanced by electron-donating groups.

Experimental Methodologies: A Self-Validating Protocol

As an application scientist, it is critical to understand why specific experimental workflows are chosen. A robust antimicrobial evaluation must be a self-validating system that not only proves efficacy but also ensures mammalian safety.

Phase 1: In Vitro Antimicrobial Screening (Broth Microdilution)

Causality: While agar well diffusion provides a quick visual confirmation of susceptibility, broth microdilution is mandatory for determining the exact MIC[4]. This quantitative metric is essential for establishing the therapeutic index of the drug.

  • Inoculum Preparation : Standardize bacterial/fungal suspensions to a 0.5 McFarland standard (approximately

    
     CFU/mL) to ensure consistent pathogen load across all replicates.
    
  • Serial Dilution : Prepare two-fold serial dilutions of the morpholine derivative in 96-well microtiter plates. Crucial Step: Use a solubilizing agent like DMSO (maximum 1% v/v final concentration) to ensure the lipophilic morpholine compounds remain in solution without causing baseline toxicity to the microbes.

  • Incubation & Reading : Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi). The MIC is recorded as the lowest concentration that completely inhibits visible growth[4].

Phase 2: Cytotoxicity and Hemolysis Profiling

Causality: A compound with an exceptionally low MIC is therapeutically useless if it exhibits high cytotoxicity to host cells. Evaluating toxicity against mammalian cell lines (e.g., L929 fibroblasts) and human red blood cells ensures the compound acts selectively on pathogens rather than indiscriminately destroying all cellular membranes[5].

  • MTT Assay : Expose L929 or A549 cell lines to varying concentrations of the active morpholine derivatives. Calculate the

    
     (concentration inhibiting 50% of cell viability). A high 
    
    
    
    (e.g., >300 µg/mL) combined with a low MIC (<4 µg/mL) indicates a highly favorable selectivity index[5].
  • Hemolysis Assay : Incubate human erythrocytes with the compound at its MIC. Centrifuge and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release. Safe derivatives should exhibit <5% hemolysis at therapeutic concentrations[5].

Workflow Design In-Silico Design & Docking Studies Synthesis Chemical Synthesis (e.g., Mannich Reaction) Design->Synthesis Validated Targets Characterization Structural Validation (NMR, LC-MS) Synthesis->Characterization High Yield Screening In-Vitro Antimicrobial Screening (MIC) Characterization->Screening Pure Compound Toxicity Mammalian Cytotoxicity & Hemolysis Assays Screening->Toxicity MIC < 10 µg/mL Lead Lead Compound Selection Toxicity->Lead High Selectivity Index

Figure 2: End-to-end experimental workflow for validating the efficacy and safety of novel morpholine derivatives.

Conclusion

The functionalization of morpholine rings into complex scaffolds (such as chalcones, benzimidazoles, and triazoles) represents a highly effective strategy for overcoming antimicrobial resistance. By systematically evaluating these compounds through rigorous, quantitatively driven protocols—balancing MIC determination with stringent cytotoxicity profiling—drug development professionals can rapidly identify viable clinical candidates.

References

1.[4] Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones - PubMed - 4 2.[3] Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents - Open Medicinal Chemistry Journal - 3 3.[5] Morpholine Based Diazenyl Chalcones: Synthesis, Antimicrobial Screening and Cytotoxicity Study - PubMed - 5 4. Synthesis and Antimicrobial Evaluation of Novel 1, 3-Thiazolan-4-one Derivatives - Research & Reviews: Journal of Chemistry - 5.[2] Experimental and In-Silico Investigation of Anti-Microbial Activity of 1-Chloro-2-Isocyanatoethane Derivatives of Thiomorpholine, Piperazine and Morpholine - PLOS - 2 6.[1] Morpholine Derivatives in Agrochemical Discovery and Development - ACS Publications - 1

Sources

Safety Operating Guide

Personal protective equipment for handling (2-Methylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote compliance. True laboratory safety is rooted in chemical causality—understanding why a compound behaves the way it does, and designing self-validating systems to mitigate those specific risks.

(2-Methylmorpholin-3-yl)methanol is a highly valuable chiral intermediate in pharmaceutical synthesis and drug development. However, whether you are handling the free base (CAS 744196-64-3) or its more common hydrochloride salts (e.g., CAS 1881275-87-1 for the (2S,3S) isomer, or CAS 681851-40-1 for the (2R,3R) isomer), the morpholine ring system presents unique handling challenges[1],[2],[3].

This guide provides a comprehensive, field-proven operational plan for handling this compound, ensuring scientific integrity, personnel safety, and environmental compliance.

Hazard Profiling & Chemical Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. As a morpholine derivative, this molecule features both secondary amine and ether functionalities.

  • Irritation & Absorption (H315, H319, H335): The heteroatoms in the morpholine ring make it highly interactive with biological tissues, leading to rapid absorption through mucous membranes. It is a severe eye irritant and a respiratory irritant[1],[2].

  • Ingestion Toxicity (H302): The compound is harmful if swallowed, requiring strict hygiene controls to prevent cross-contamination[1].

  • Aerosolization Risk: When handled as a hydrochloride salt, the compound is a fine white powder. Static charge during weighing can cause the powder to aerosolize, instantly transforming a localized contact hazard into an inhalation risk[1].

Quantitative Data Summary
PropertyOperational Value
Common CAS Numbers 1881275-87-1 (2S,3S HCl), 681851-40-1 (2R,3R HCl), 744196-64-3 (Free base)
Physical State White solid / powder (as HCl salt)
Storage Conditions 0–8 °C, sealed, dry, away from heat and oxidizing agents[2],[4]
GHS Hazard Codes H302, H315, H319, H335[1],[2]

The PPE Matrix: Logic and Specifications

Standard laboratory PPE is insufficient without context. Glove compatibility, in particular, is highly dependent on the physical state of the morpholine derivative[5].

PPE ComponentSpecificationScientific Causality & Justification
Eye Protection Snug-fitting chemical safety gogglesProtects against highly irritating dust aerosolization and prevents severe mucosal tissue damage (H319)[1].
Hand Protection (Solid) Double-layered Nitrile (min 5-mil)Nitrile provides an adequate barrier against the dry solid salt. Double-gloving ensures a fail-safe if the outer layer snags.
Hand Protection (Liquid) Butyl Rubber or SilverShield®Critical: Liquid morpholine derivatives can permeate thin nitrile in minutes[5],[6]. When dissolving the compound, you must upgrade to solvent-rated gloves.
Respiratory N95 or P100 Particulate RespiratorRequired only if handling outside a fume hood or if dust formation is unavoidable, directly mitigating H335 respiratory irritation[1].
Body Protection Flame-resistant lab coatPrevents accumulation of hazardous dust on personal clothing, mitigating delayed dermal exposure.

Self-Validating Operational Workflows

A self-validating protocol includes built-in checks to ensure the safety system is functioning before the hazard is exposed.

Protocol A: Safe Weighing and Transfer of Solid
  • System Validation: Before opening the chemical cabinet, verify the chemical fume hood's digital monitor reads a face velocity between 80–120 feet per minute (fpm).

  • PPE Donning: Equip lab coat, safety goggles, and double nitrile gloves[1].

  • Static Mitigation: Place an anti-static weighing boat on the balance. Use an anti-static ionizer gun on the spatulas and the boat. Causality: Neutralizing the static charge prevents the fine hydrochloride powder from aerosolizing and bypassing the sash.

  • Execution: Carefully weigh the required mass. Immediately seal the primary container and return it to 0–8 °C storage[2].

  • Decontamination: Wipe down the balance and hood surface with a damp cloth to capture any microscopic dust. Dispose of the cloth as hazardous waste.

Protocol B: Solution Preparation
  • Solvent Assessment: Identify the solvent being used. If using chlorinated solvents or alcohols, remove the outer nitrile glove and don Butyl rubber or SilverShield® gloves[7].

  • Dissolution: Slowly add the solvent to the pre-weighed solid inside the fume hood.

  • Containment: Keep the dissolution vessel capped immediately after solvent addition to prevent vapor escape and limit inhalation exposure[8].

Spill Response & EPA-Compliant Disposal Plan

Morpholine derivatives pose a distinct environmental hazard and must never be washed down the sink or disposed of in standard trash[9].

Immediate Spill Response
  • For Solid Spills: Do not dry sweep, as this will aerosolize the irritant[10]. Lightly dampen absorbent paper with water or an appropriate solvent, gently place it over the powder to absorb it, and transfer it to a vapor-tight plastic bag[10].

  • For Liquid Spills: Contain the spill immediately. Absorb the liquid using vermiculite, dry sand, or earth[9]. Use non-sparking tools to scoop the saturated absorbent into a sealable hazardous waste container.

Disposal Logistics
  • Segregation: Place all contaminated materials (PPE, absorbent paper, empty vials) into a dedicated, clearly labeled hazardous waste container[11].

  • Regulatory Compliance: Contact your Environmental Health and Safety (EHS) department or an approved waste disposal plant.

  • Destruction Method: The EPA and USDA recommend that morpholine-contaminated waste be destroyed via high-temperature incineration (>2000 °F) at a specialized chemical incinerator facility[10],[8].

Workflow Visualization

Workflow A Start: (2-Methylmorpholin-3-yl)methanol B Verify Fume Hood (80-120 fpm) A->B C Don PPE Matrix (Goggles, Coat, Gloves) B->C D Handling State? C->D E Solid Handling (Double Nitrile) D->E Powder F Solution Prep (Solvent-Rated Gloves) D->F Liquid G Spill Occurs? E->G F->G H Absorb & Seal (No Dry Sweeping) G->H Yes I EPA-Compliant Disposal (Incineration) G->I No H->I

Operational workflow for handling and disposing of (2-Methylmorpholin-3-yl)methanol.

References

  • 681851-40-1 - ChemBK: ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride. ChemBK. Available at:[Link]

  • Morpholine - Processing. USDA / EPA. Available at: [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Yale University EHS. Available at: [Link]

  • Gloves Chemical Resistance Chart. Gloves By Web. Available at: [Link]

  • Chemical Compatibility Guide for Gloves. Skagit County. Available at: [Link]

  • Hazardous Substance Fact Sheet - Morpholine. NJ.gov. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.